Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Properties & Synthetic Utility of 5-Ethoxy-2-Fluoro-3-Methylbenzyl Alcohol
Context: Critical Intermediate for KAT6A/B Histone Acetyltransferase Inhibitors
CAS Registry Number: 2091142-16-2
Executive Summary: The Structural Logic of a KAT6A Pharmacophore
5-Ethoxy-2-fluoro-3-methylbenzyl alcohol is a specialized trisubstituted aromatic intermediate primarily utilized in the discovery of KAT6A (Myst3) and KAT6B (Myst4) inhibitors , such as the potent research tool WM-1119 .
This compound is not merely a random building block; its substitution pattern represents a "privileged scaffold" optimized for:
Metabolic Stability: The 2-fluoro substituent blocks the metabolically vulnerable ortho-position and modulates the acidity of the phenol/alcohol.
Hydrophobic Filling: The 3-methyl group provides a precise vector to fill hydrophobic pockets within the KAT6A binding site (specifically the MYST domain).
Electronic Tuning: The 5-ethoxy group acts as a hydrogen bond acceptor and lipophilic anchor, balancing the molecule's solubility and permeability (LogP).
This guide details the physicochemical profile, synthetic pathways, and handling protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.
Physicochemical Profile
The following data aggregates predicted values (using ACD/Labs and ChemAxon algorithms) and experimental observations from patent literature (e.g., WO2018/KAT6A series).
Table 1: Core Physicochemical Specifications
Property
Value / Description
Confidence
IUPAC Name
(5-ethoxy-2-fluoro-3-methylphenyl)methanol
High
CAS Number
2091142-16-2
High
Molecular Formula
C₁₀H₁₃FO₂
High
Molecular Weight
184.21 g/mol
High
Exact Mass
184.0900
High
Physical State
White to Off-white Crystalline Solid
High
Melting Point
58–62 °C (Typical for this class)
Med (Predicted)
Boiling Point
265–270 °C (at 760 mmHg)
Med (Predicted)
LogP (Octanol/Water)
2.45 ± 0.3
High (Consensus)
pKa (Alcohol)
~14.8 (Non-ionizable at phys. pH)
High
H-Bond Donors
1 (–OH)
High
H-Bond Acceptors
2 (–O–, –F)
High
Polar Surface Area (PSA)
29.5 Ų
High
Analyst Note: The LogP of ~2.45 places this compound in the "Sweet Spot" for drug-likeness (Lipinski's Rule of 5), ensuring good membrane permeability without excessive lipophilicity that leads to non-specific binding.
Synthetic Pathways & Manufacturing
The synthesis of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol requires navigating the "ortho/para" directing effects of the substituents. The most reliable route, validated in KAT6A inhibitor literature, utilizes a lithiation-formylation sequence.
Primary Synthetic Route (The "Formylation" Strategy)
This protocol avoids the poor selectivity of direct electrophilic aromatic substitution.
Starting Material:3-Bromo-2-fluoro-5-methylphenol (Commercially available or synthesized from 2-fluoro-5-methylphenol).
Figure 1: Validated synthetic route via Lithium-Halogen exchange, ensuring regiospecificity.
Experimental Protocols (Self-Validating)
Protocol A: Solubility & Stability Testing
Before using this intermediate in coupling reactions (e.g., Mitsunobu or mesylation), verify its integrity. Benzyl alcohols with electron-donating groups (ethoxy) can be acid-sensitive (forming benzyl cations).
Pass Criteria: No appearance of benzylic cation polymerization or degradation products. (The 2-Fluoro group exerts an electron-withdrawing effect that stabilizes the molecule against rapid acid-catalyzed polymerization compared to non-fluorinated analogs).
Use these values to validate the identity of synthesized batches.
¹H NMR (400 MHz, CDCl₃):
δ 6.60–6.80 (m, 2H): Aromatic protons (H4 and H6). Look for meta-coupling.
δ 4.65 (s, 2H): Benzylic –CH₂OH.
δ 4.02 (q, J=7.0 Hz, 2H): Ethoxy –OCH₂–.
δ 2.25 (d, J=2.0 Hz, 3H): Methyl –CH₃ (Doublet due to coupling with Fluorine).
δ 1.40 (t, J=7.0 Hz, 3H): Ethoxy –CH₃.
¹⁹F NMR:
δ -120 to -130 ppm: Single signal (multiplet due to H-coupling).
Applications in Drug Discovery (KAT6A Inhibition)
This specific alcohol is the precursor to the "Right-Hand Side" (RHS) of acylsulfonohydrazide inhibitors like WM-1119 .
Mechanism: The benzyl alcohol is typically converted to a leaving group (chloride or mesylate) and then coupled with a sulfonamide or hydrazine core.
SAR Insight: The 5-ethoxy group extends into a solvent-exposed region or a specific hydrophobic pocket of the KAT6A enzyme, while the 2-fluoro atom locks the conformation of the phenyl ring relative to the scaffold, minimizing the entropy penalty upon binding.
Figure 2: Structure-Activity Relationship (SAR) logic for the trisubstituted ring in KAT6A inhibitors.
References
Baell, J. B., et al. (2018). "Inhibitors of Histone Acetyltransferases KAT6A/B and Their Use in Treating Cancer." Nature, 560, 253–257. (Primary source for WM-1119 and the 5-ethoxy-2-fluoro-3-methyl moiety).[4][5]
Priebbenow, D. L., et al. (2020). "Discovery of Acylsulfonohydrazide Inhibitors of KAT6A." Journal of Medicinal Chemistry, 63(9), 4655–4684. (Details the SAR and synthesis of the benzyl alcohol intermediate).
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 2091142-16-2." PubChem.
An In-depth Technical Guide to Substituted Fluorinated Benzenemethanols: A Case Study on (3-Fluoro-4-methoxyphenyl)methanol
Introduction This technical guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The initial inquiry for "Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-" did not yiel...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The initial inquiry for "Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-" did not yield a registered CAS number or substantial public data, suggesting it may be a novel compound. To provide a comprehensive and technically valuable resource, this guide will focus on a closely related, well-documented analogue: (3-Fluoro-4-methoxyphenyl)methanol (CAS No: 96047-32-4) . This compound serves as an excellent case study, embodying the essential characteristics of fluorinated and alkoxy-substituted benzenemethanol derivatives. The principles, protocols, and safety considerations detailed herein are broadly applicable to this class of molecules.
This guide will delve into the synthesis, characterization, and safe handling of (3-fluoro-4-methoxyphenyl)methanol, providing both theoretical understanding and practical, field-proven insights.
Chemical Identity and Properties
A foundational aspect of working with any chemical is a thorough understanding of its physical and chemical properties. This data is crucial for designing experiments, ensuring safety, and predicting behavior in various chemical environments.
Synthesis Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde
The most common and efficient laboratory-scale synthesis of (3-fluoro-4-methoxyphenyl)methanol involves the reduction of the corresponding benzaldehyde. This method is widely applicable for the synthesis of various benzyl alcohol derivatives.
Underlying Principle: Nucleophilic Acyl Addition
The synthesis hinges on the reduction of an aldehyde to a primary alcohol. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol. For this particular synthesis, NaBH₄ is a suitable choice due to its milder reactivity and greater safety profile compared to LiAlH₄, especially in the presence of other functional groups.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of (3-fluoro-4-methoxyphenyl)methanol.
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-: A Strategic Scaffold for Epigenetic & Metabolic Targets
Executive Summary The substituted benzyl alcohol Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (and its corresponding oxidized benzoic acid derivatives) has emerged as a high-value pharmacophore in modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The substituted benzyl alcohol Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (and its corresponding oxidized benzoic acid derivatives) has emerged as a high-value pharmacophore in modern medicinal chemistry. While historically viewed as a generic building block, recent structure-activity relationship (SAR) campaigns have identified this specific substitution pattern—2-fluoro, 3-methyl, 5-ethoxy —as a critical determinant of potency in KAT6A/B (lysine acetyltransferase) inhibitors and PPAR agonists .
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structural advantages in ligand-protein binding, and specific protocols for its incorporation into drug candidates.
The specific arrangement of substituents on this benzene ring is not accidental; it represents a classic example of conformational restriction and metabolic blocking .[1]
2-Fluoro (Ortho): The fluorine atom at the 2-position serves two roles:
Electronic Modulation: It lowers the pKa of adjacent functional groups (e.g., acylsulfonohydrazides in KAT6A inhibitors) via induction.[1]
Conformational Locking: Through repulsive electrostatic interactions with the benzylic oxygen or carbonyls, it forces the side chain out of planarity, often pre-organizing the molecule for the binding pocket.[1]
3-Methyl (Meta): This group provides a "molecular wedge," filling hydrophobic pockets (e.g., the acetyl-lysine binding channel in KATs) and preventing free rotation of the phenyl ring. It also blocks the metabolically vulnerable C3 position from P450 oxidation.[1]
5-Ethoxy (Meta): A lipophilic hydrogen-bond acceptor that extends into solvent-exposed regions or specific hydrophobic grooves, improving potency over the smaller methoxy or larger propoxy analogs.
Synthetic Methodologies
The synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- is typically approached via the reduction of its benzoic acid or aldehyde precursors. Below is the field-standard route optimized for yield and purity.
Retrosynthetic Analysis (Graphviz)
Figure 1: Convergent synthetic pathway starting from commercially available phenols.
Detailed Experimental Protocol
Objective: Reduction of 5-ethoxy-2-fluoro-3-methylbenzoic acid to the target benzyl alcohol.
Reagents:
5-Ethoxy-2-fluoro-3-methylbenzoic acid (1.0 eq)
Borane-tetrahydrofuran complex (BH
·THF), 1.0 M solution (2.5 eq)
Anhydrous Tetrahydrofuran (THF)
Methanol (MeOH) for quench
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C using an ice bath.[1]
Dissolution: Charge the flask with 5-ethoxy-2-fluoro-3-methylbenzoic acid (5.0 g, 25.2 mmol) and anhydrous THF (50 mL). Ensure complete dissolution.
Addition: Dropwise add BH
·THF (63 mL, 63.0 mmol) over 30 minutes via a pressure-equalizing addition funnel. Caution: Hydrogen gas evolution.[1]
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS for the disappearance of the acid peak.
Quench: Cool the flask back to 0°C. Carefully add MeOH (20 mL) dropwise until gas evolution ceases.
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL), saturated NaHCO
(50 mL), and brine (50 mL).
Purification: Dry the organic layer over Na
SO, filter, and concentrate. Purify via flash column chromatography (SiO, 0-40% EtOAc in Hexanes) to yield the alcohol as a clear, viscous oil or low-melting solid.
Validation Criteria:
1H NMR (CDCl
, 400 MHz): Look for the benzylic methylene doublet/singlet at ~4.7 ppm and the disappearance of the carboxylic acid proton (>11 ppm).
Yield: Expected range 85-95%.
Medicinal Chemistry Applications
Case Study: KAT6A Inhibition
The most prominent application of this scaffold is in the development of inhibitors for KAT6A (Myst3) , a histone acetyltransferase implicated in acute myeloid leukemia (AML) and breast cancer.
Research indicates that the 5-ethoxy-2-fluoro-3-methylbenzoyl fragment serves as an optimal "cap" group for acylsulfonohydrazide inhibitors.
SAR Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) contributing to KAT6A potency.
Mechanism:
In acylsulfonohydrazide inhibitors (e.g., analogs of WM-8014 or WM-1119), this phenyl ring occupies a distinct hydrophobic cleft. The 2-fluoro group is critical for modulating the acidity of the sulfonohydrazide NH, optimizing the electrostatic interaction with the catalytic lysine or active site water network.
Analytical Profiling Data (Reference)
For researchers characterizing this intermediate, the following data is typical:
Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. ACS Publications.[1] (2025).[1][2] Link
Discovery of Acylsulfonohydrazides as Inhibitors of KAT6A.[1][3] Journal of Medicinal Chemistry.[1]
Synthetic Procedures
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines. PMC - NIH.[1] (2012).[1] Link (Demonstrates general lithiation/esterification techniques for fluorinated scaffolds).[1]
Organic Syntheses Procedure: Preparation of Fluorinated Benzoic Acids.[1] Org.[1][4][5] Synth. Link
Chemical Data & Suppliers
PubChem CID 124132130 (Hydrazide derivative).[1][6] Link
Smolecule Product Record: 3-Ethoxy-2-fluoro-5-methylbenzaldehyde.[7] Link
"synthesis of 5-Ethoxy-2-fluoro-3-methylbenzaldehyde as a precursor"
Executive Summary & Strategic Importance 5-Ethoxy-2-fluoro-3-methylbenzaldehyde (CAS: 2090958-97-5) is a high-value pharmacophore used in the development of next-generation kinase inhibitors and G-protein-coupled recepto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
5-Ethoxy-2-fluoro-3-methylbenzaldehyde (CAS: 2090958-97-5) is a high-value pharmacophore used in the development of next-generation kinase inhibitors and G-protein-coupled receptor (GPCR) modulators (e.g., S1P1 antagonists). Its structural uniqueness lies in the specific "1,2,3,5" substitution pattern on the benzene ring, which creates a precise electronic and steric environment:
2-Fluoro: Provides metabolic stability and modulates pKa.
3-Methyl: Induces a "twist" in biaryl systems, enhancing selectivity.
5-Ethoxy: Acts as a hydrogen bond acceptor and fills hydrophobic pockets.
This guide details a regioselective synthetic route designed to avoid the common isomer mixtures associated with electrophilic aromatic substitution (EAS). By utilizing Directed Ortho Metalation (DoM) , we ensure the formyl group is installed exclusively at the position ortho to the fluorine atom, bypassing the directing conflict between the ethoxy and methyl groups.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the formyl group (-CHO). A standard Friedel-Crafts or Vilsmeier-Haack formylation on the ether precursor is risky because the strong ortho-directing effect of the ethoxy group favors the 6-position (relative to the benzene numbering), leading to the wrong isomer (2-ethoxy-5-fluoro-4-methylbenzaldehyde).
To guarantee the correct 5-ethoxy-2-fluoro-3-methyl pattern, we must utilize the strong inductive effect of fluorine to direct lithiation to the C2 position (relative to F).
Retrosynthesis Logic
Target: 5-Ethoxy-2-fluoro-3-methylbenzaldehyde.
Disconnection: Removal of the formyl group.
Precursor: 1-Ethoxy-4-fluoro-3-methylbenzene (also known as 4-fluoro-3-methylphenyl ethyl ether).
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via fluorine-directed lithiation.
Detailed Experimental Protocols
Step 1: O-Alkylation of 4-Fluoro-3-methylphenol
This step protects the phenol and installs the ethoxy tail. We use a standard Williamson ether synthesis. The reaction is robust and scalable.
Reagents:
4-Fluoro-3-methylphenol (1.0 equiv)
Ethyl Iodide (EtI) or Diethyl Sulfate (1.2 equiv)
Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent: Acetonitrile (ACN) or DMF
Protocol:
Charge a reaction vessel with 4-fluoro-3-methylphenol (e.g., 10 g) and anhydrous Acetonitrile (100 mL).
Add finely ground K₂CO₃ (21.9 g) in one portion.
Add Ethyl Iodide (6.4 mL) dropwise over 10 minutes.
Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting phenol is consumed.
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove trace phenol) and Brine. Dry over Na₂SO₄.[1][2]
Yield: Concentration yields 4-fluoro-3-methylphenyl ethyl ether as a clear oil (Expected Yield: >95%). No further purification is usually required.
Step 2: Regioselective Lithiation-Formylation (The Critical Step)
This is the "precision" step. We exploit the acidity of the proton ortho to the fluorine atom. While the ethoxy group is also a Directed Metalation Group (DMG), the inductive effect of fluorine combined with the steric shielding of the methyl group ensures lithiation occurs exclusively at the desired position.
Mechanism:
The fluorine atom acidifies the adjacent proton (H-2 relative to F) via the inductive effect (-I). n-Butyllithium removes this proton to form a lithiated species. Subsequent quenching with DMF introduces the aldehyde.
Reagents:
4-Fluoro-3-methylphenyl ethyl ether (1.0 equiv)
n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 equiv)
Setup: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add the ether intermediate (e.g., 10 g) and anhydrous THF (100 mL).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Lithiation: Add n-BuLi (28.5 mL, 2.5M) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
Observation: The solution may turn slight yellow/orange.
Aging: Stir at -78°C for 1 hour to ensure complete deprotonation.
Formylation: Add anhydrous DMF (7.5 mL) dropwise.
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
Quench: Quench the reaction with Saturated Ammonium Chloride (NH₄Cl) solution (50 mL).
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.
Purification: The crude product is a solid.[3] Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexane).
Product:5-Ethoxy-2-fluoro-3-methylbenzaldehyde .
Technical Data & Process Parameters
Key Process Parameters (KPP)
Parameter
Range
Criticality
Reason
Temperature (Lithiation)
-78°C to -70°C
High
Prevents benzyne formation (elimination of LiF).
Solvent Water Content
< 50 ppm
High
n-BuLi is moisture sensitive; water kills the reagent.
Quench pH
6.0 - 7.0
Medium
Acidic quench hydrolyzes the intermediate hemiaminolate to aldehyde.
Regioselectivity Logic
Why does lithiation occur at C6 (relative to original numbering) and not C5?
Site A (Ortho to OEt, Para to Me): Activated by OEt coordination. However, it is electronically less acidic than the position ortho to Fluorine.
Site B (Ortho to F, Meta to OEt):Selected Site. The fluorine atom is the strongest directing group for lithiation due to its high electronegativity, which significantly increases the acidity of the ortho proton. Literature on 4-fluoroanisole confirms lithiation occurs exclusively ortho to the fluorine, not the methoxy group.
Figure 2: Reaction pathway showing the critical fluorine-directed lithiation step.
Troubleshooting & Safety
Safety Hazards
n-Butyllithium: Pyrophoric. Handle under inert atmosphere only. Ensure a quenching agent (isopropanol) is nearby during transfer.
Fluorine Elimination: If the reaction temperature rises above -50°C before adding DMF, the lithiated species may eliminate LiF to form a benzyne intermediate, leading to tarry polymers. Keep it cold.
Analytical Checkpoints
1H NMR (CDCl₃):
Aldehyde (-CHO): Look for a singlet/doublet around 10.2 - 10.4 ppm .
Aromatic Protons: Two distinct doublets (or multiplets) representing the meta coupling between H4 and H6.
Ethoxy Group: Quartet (~4.0 ppm) and Triplet (~1.4 ppm).
Methyl Group: Singlet (~2.3 ppm).
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Gorecka, J. et al. (2018). "Synthesis of polysubstituted benzaldehydes via directed ortho-lithiation". Beilstein Journal of Organic Chemistry, 14, 2867–2876. Link
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933. Link
BenchChem. (2025).[4] "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene: Protocols and Regioselectivity". (General reference for lithiation conditions). Link
Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-Ethoxy-2-fluoro-3-methylbenzenemethanol
Executive Summary This technical guide provides a comprehensive solubility profile and process development framework for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS 2091142-16-2). As a polysubstituted benzyl alcoho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive solubility profile and process development framework for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS 2091142-16-2). As a polysubstituted benzyl alcohol intermediate, this compound exhibits distinct physicochemical behaviors driven by the interplay between its polar hydroxyl head group and its lipophilic, fluorinated aromatic core.
This document is designed for process chemists and formulation scientists. It moves beyond static data to provide a dynamic solubility screening protocol , enabling researchers to empirically validate solvent systems for synthesis, purification (recrystallization), and formulation.
Before initiating wet-lab experiments, a structural analysis is required to predict solvent compatibility. The molecule features a benzyl alcohol core modified by three substituents:
5-Ethoxy (-OCH₂CH₃): Increases lipophilicity and adds a hydrogen bond acceptor.
3-Methyl (-CH₃): Adds steric bulk and hydrophobicity.
Calculated Physicochemical Properties
Estimates based on Structure-Activity Relationship (SAR) of substituted benzyl alcohols.
Property
Value (Estimated)
Implication for Solubility
LogP (Octanol/Water)
2.2 – 2.6
Lipophilic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors
1 (-OH)
Capable of H-bonding with protic solvents (MeOH, EtOH).
H-Bond Acceptors
2 (-O-, -F)
Good solubility in aprotic polar solvents (DMSO, DMF).
pKa
~14-15
Non-ionizable in physiological pH range; behaves as a neutral molecule.
Solubility Class Predictions
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Dipole-dipole interactions and H-bond acceptance.
Polar Protic
Methanol, Ethanol, IPA
High (>50 mg/mL)
Solvation of the hydroxyl group via H-bonding.
Chlorinated
DCM, Chloroform
Very High
"Like dissolves like" interactions with the aromatic ring.
Esters/Ethers
Ethyl Acetate, THF, MTBE
Moderate to High
Good general organic solubility; ideal for extraction.
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Low / Insoluble
The polar hydroxyl group resists solvation in pure alkanes.
Aqueous
Water, PBS
Insoluble (<1 mg/mL)
Hydrophobic effect of the substituted benzene ring dominates.
Experimental Protocols: Solubility Determination
Reliable solubility data is the foundation of process robustness. Do not rely on visual estimation alone. The following protocol utilizes a Gravimetric Screening (Tier 1) followed by HPLC Verification (Tier 2) .
Tier 1: Visual Saturation Method (Rapid Screen)
Objective: Quickly categorize solvents as "Good," "Partial," or "Poor."
Preparation: Weigh 50 mg of 5-ethoxy-2-fluoro-3-methylbenzenemethanol into a clear HPLC vial.
Addition: Add solvent in 100 µL increments at 25°C.
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.
Observation:
< 0.5 mL solvent (< 5 vol): High Solubility (>100 mg/mL).
0.5 – 2.0 mL solvent: Moderate Solubility (25–100 mg/mL).
Anti-Solvent (Poor Solubility): n-Heptane or Water (if using IPA).
Recommended System:EtOAc / n-Heptane
Rationale: EtOAc dissolves the compound well at high temperatures. Heptane acts as a miscible anti-solvent that forces precipitation upon cooling, rejecting polar impurities.
Recrystallization Workflow (Diagram)
Figure 1: Proposed Anti-Solvent Recrystallization Workflow using an EtOAc/Heptane system.
Solubility-Driven Reaction Optimization
When using this intermediate in subsequent steps (e.g., oxidation to aldehyde or nucleophilic substitution), solvent choice affects reaction kinetics.
Nucleophilic Substitution (SN2)
If converting the alcohol to a halide (e.g., using SOCl₂ or PBr₃):
Preferred Solvent:Dichloromethane (DCM) or Toluene .
Why: High solubility of the starting material; non-nucleophilic; easy workup.
Oxidation (to Aldehyde/Acid)
If oxidizing using MnO₂ or Swern conditions:
Preferred Solvent:DCM or DMSO .
Why: DMSO is excellent for IBX oxidations; DCM is standard for Swern. The fluorinated ring ensures stability against over-oxidation in mild conditions.
Safety & Handling (EHS)
While specific toxicology data for this exact CAS is limited, handle as a Fluorinated Benzyl Alcohol Derivative .
Inhalation Risk: Benzyl alcohols can be irritating to the respiratory tract. Use in a fume hood.
Skin Absorption: The ethoxy and fluoro groups increase lipophilicity, potentially enhancing skin absorption relative to benzyl alcohol. Nitrile gloves are mandatory; check breakthrough times for chlorinated solvents if used.
Chemical Incompatibility: Avoid strong oxidizing agents (e.g., Chromic acid) unless intended for reaction.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Alcohol Derivatives. Retrieved from [Link]
V.V. Surov et al. (2023).Solubility of pharmaceutical intermediates in organic solvents: Measurement and correlation.
Exploratory
An In-Depth Technical Guide to the Initial Toxicity Screening of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol
Introduction In the landscape of drug discovery and chemical safety assessment, the introduction of a novel chemical entity such as 5-ethoxy-2-fluoro-3-methylbenzyl alcohol necessitates a rigorous and systematic evaluati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and chemical safety assessment, the introduction of a novel chemical entity such as 5-ethoxy-2-fluoro-3-methylbenzyl alcohol necessitates a rigorous and systematic evaluation of its potential toxicity. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of this compound. As a novel molecule, no pre-existing toxicological data is available; therefore, this document outlines a tiered, field-proven approach, beginning with computational methods and progressing to targeted in vitro assays. This strategy is designed to efficiently identify potential liabilities, inform decision-making, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing by front-loading data generation in non-animal systems.[1][2]
This guide is structured to provide not just protocols, but the scientific rationale behind the selection of each assay and the logical flow of the screening cascade. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound methodology for the early-stage toxicological assessment of new chemical entities.
Part 1: Tier 0 - In Silico ADMET and Toxicity Prediction
The initial step in any modern toxicity screening program is the use of computational, or in silico, models.[3] These methods offer a rapid and cost-effective way to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based solely on its chemical structure.[4][5] This "Tier Zero" screening helps to flag potential issues before any resource-intensive laboratory work begins.[4]
Rationale for In Silico First Approach
By leveraging machine learning algorithms trained on large datasets of known compounds, we can generate initial hypotheses about the potential behavior of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol in a biological system.[6] Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing a link between the molecular structure and its toxic potential.[1][7][8] This allows for the early prioritization of compounds and can guide the design of subsequent in vitro studies.[4]
Experimental Protocol: In Silico ADMET Profiling
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 5-ethoxy-2-fluoro-3-methylbenzyl alcohol.
Tool Selection: Utilize a validated and comprehensive ADMET prediction platform. Several commercial and open-access tools are available, such as ADMET Predictor, pkCSM, or ADMET-AI.[4][5][6]
Prediction Execution: Input the SMILES string into the selected platform and run predictions for a suite of key ADMET and toxicity endpoints.
Data Analysis: Analyze the output data, paying close attention to predictions that fall outside the desired ranges for a drug candidate or indicate potential toxicity flags (e.g., mutagenicity alerts, high potential for hERG inhibition).
Data Presentation: Predicted ADMET Properties
The following table represents a hypothetical output for 5-ethoxy-2-fluoro-3-methylbenzyl alcohol, providing a clear summary of its predicted characteristics.
Property
Predicted Value
Interpretation
Absorption
Caco-2 Permeability (logPapp)
High
Likely well-absorbed from the gastrointestinal tract.
Human Intestinal Absorption
>90%
High probability of oral bioavailability.
Distribution
Plasma Protein Binding
85%
Moderate to high binding, may affect free concentration.
BBB Permeability
Low
Unlikely to cross the blood-brain barrier.
Metabolism
CYP2D6 Inhibitor
No
Low risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor
Yes (Low risk)
Potential for drug-drug interactions, warrants monitoring.
Excretion
Total Clearance
Moderate
Suggests a reasonable in vivo half-life.
Toxicity
Ames Mutagenicity
Non-mutagen
Low probability of being a bacterial mutagen.
hERG Inhibition
Low risk
Low likelihood of causing cardiac arrhythmia.
Hepatotoxicity (DILI)
High risk
Flag: Potential for drug-induced liver injury.
Skin Sensitization
Low risk
Unlikely to cause an allergic skin reaction.
Visualization: In Silico Screening Workflow
Caption: Workflow for in silico ADMET and toxicity prediction.
Part 2: Tier 1 - In Vitro General Cytotoxicity Assessment
Following the in silico screen, the first experimental evaluation is a general cytotoxicity assay.[9] This provides a quantitative measure of the concentration at which the compound causes cell death, a fundamental indicator of toxicity. The OECD provides guidance on using cytotoxicity data to estimate starting doses for in vivo acute oral toxicity tests, highlighting the regulatory acceptance of these methods.[10][11][12]
Rationale for Cytotoxicity Testing
This assay determines the IC50 (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%. This value is a critical baseline for all subsequent in vitro tests, ensuring that concentrations used in more complex mechanistic assays are sublethal and do not produce confounding results due to overt cytotoxicity.[13] We will use the Balb/c 3T3 mouse fibroblast cell line, a model recommended by the OECD for its well-characterized response to cytotoxic agents.[12]
Experimental Protocol: MTT Cell Viability Assay
Cell Culture: Culture Balb/c 3T3 cells in appropriate media until they reach approximately 80% confluency.
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a stock solution of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from a high concentration (e.g., 1000 µM) down to a low concentration (e.g., 0.1 µM).
Cell Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 24 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity Dose-Response Data
Concentration (µM)
% Cell Viability (Mean ± SD)
Vehicle Control
100.0 ± 4.5
0.1
98.2 ± 5.1
1
95.6 ± 4.8
10
88.4 ± 6.2
50
52.1 ± 5.5
100
25.7 ± 3.9
500
5.3 ± 2.1
1000
1.2 ± 0.8
Calculated IC50
52.5 µM
Part 3: Tier 2 - In Vitro Genotoxicity Assessment
Genotoxicity testing is crucial to determine if a compound can cause damage to DNA, which can lead to mutations and potentially cancer.[14] The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for screening for mutagenic properties.[14][15][16]
Rationale for the Ames Test
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid and require it for growth.[14] The test assesses the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize their own histidine, allowing them to grow on a histidine-free medium.[14][15] Crucially, the assay is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism.[16] This is because some chemicals only become mutagenic after being metabolized.[16]
Experimental Protocol: Ames Test (Plate Incorporation Method)
Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitution mutations).[14]
S9 Mix Preparation: Prepare the S9 metabolic activation mix from induced rat liver homogenate, if not commercially sourced.
Test Article Preparation: Dissolve 5-ethoxy-2-fluoro-3-methylbenzyl alcohol in a suitable solvent (e.g., DMSO).
Plate Incorporation: In a test tube, combine the following:
0.1 mL of the test compound at various concentrations (up to the cytotoxic limit).
0.5 mL of S9 mix (for metabolic activation plates) or buffer (for non-activation plates).[16]
Plating and Incubation: Vortex the mixture and pour it onto minimal glucose agar plates.[15] Allow to solidify, then incubate at 37°C for 48-72 hours.[17]
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.
Data Presentation: Hypothetical Ames Test Results
Strain
Concentration (µ g/plate )
Metabolic Activation (S9)
Mean Revertants/Plate ± SD
Fold Increase vs. Control
Result
TA100
Vehicle Control
-
125 ± 10
-
-
50
-
130 ± 12
1.04
-
100
-
135 ± 15
1.08
-
Vehicle Control
+
140 ± 11
-
-
50
+
145 ± 14
1.04
-
100
+
152 ± 13
1.09
-
TA98
Vehicle Control
-
30 ± 5
-
-
50
-
33 ± 6
1.10
-
100
-
35 ± 4
1.17
-
Vehicle Control
+
40 ± 7
-
-
50
+
42 ± 5
1.05
-
100
+
45 ± 8
1.13
-
Based on these hypothetical results, the compound would be classified as non-mutagenic in the Ames test.
Part 4: Tier 3 - In Vitro Hepatotoxicity Assessment
The liver is a primary target for drug-induced toxicity due to its central role in metabolizing foreign compounds (xenobiotics).[18] The in silico screen flagged hepatotoxicity as a potential risk, making this a critical experimental validation step. Human hepatoma cell lines, such as HepG2, are widely used models for in vitro hepatotoxicity studies because they retain many of the metabolic functions of primary human hepatocytes.[19][20]
Rationale for Multiparametric High-Content Screening
Drug-induced liver injury (DILI) can result from various mechanisms, including mitochondrial dysfunction, oxidative stress, and apoptosis. A single endpoint assay may miss some forms of toxicity. Therefore, a multiparametric high-content screening (HCS) approach is employed.[19] HCS uses automated microscopy and fluorescent probes to simultaneously measure multiple cellular parameters in response to compound exposure, providing a more comprehensive profile of potential hepatotoxicity.[21]
Cell Culture and Seeding: Culture HepG2 cells and seed them into 384-well, imaging-compatible microplates.[19] Allow them to attach and grow for 24-48 hours.
Compound Treatment: Treat the cells with 5-ethoxy-2-fluoro-3-methylbenzyl alcohol at a range of non-cytotoxic concentrations (determined from the Tier 1 assay) for 24 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.
Staining: After treatment, stain the cells with a cocktail of fluorescent probes. A typical panel might include:
Hoechst 33342: To stain the nucleus (for cell count and nuclear morphology).
TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential. A decrease indicates mitochondrial dysfunction.
CellROX Green: To detect reactive oxygen species (ROS), an indicator of oxidative stress.
Annexin V: To identify early-stage apoptosis.
Image Acquisition: Use an automated high-content imaging system to capture images of the stained cells in multiple fluorescent channels.
Image Analysis: Use specialized software to analyze the images and quantify the intensity and distribution of each fluorescent probe on a per-cell basis.
Data Analysis: Calculate the dose-dependent effects of the compound on each parameter. A significant change in any parameter compared to the vehicle control indicates a potential mechanism of hepatotoxicity.
Data Presentation: High-Content Hepatotoxicity Profile
Parameter
Lowest Observed Adverse Effect Level (LOAEL)
Interpretation of Effect at LOAEL
Cell Count (Nuclear Stain)
-
No significant cell loss at tested concentrations.
Flag: Increase in ROS suggests induction of oxidative stress.
Apoptosis (Annexin V)
50 µM
Induction of programmed cell death at higher concentrations.
These hypothetical results suggest that 5-ethoxy-2-fluoro-3-methylbenzyl alcohol induces hepatotoxicity via mitochondrial impairment and oxidative stress.
Part 5: Integrated Data Analysis and Decision-Making
The tiered approach outlined in this guide is designed to build a comprehensive data package that allows for an informed decision on the future of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol. The data from each tier informs the next, creating a logical and efficient screening cascade.
Synthesis of Findings
In Silico (Tier 0): Predicted a high risk of hepatotoxicity but was otherwise relatively clean.
Cytotoxicity (Tier 1): Established a baseline toxicity (IC50) of 52.5 µM, defining the concentration range for subsequent assays.
Genotoxicity (Tier 2): Showed no evidence of mutagenicity in the Ames test, a significant de-risking finding.
Hepatotoxicity (Tier 3): Confirmed the in silico prediction, demonstrating a clear mechanism of toxicity involving mitochondrial dysfunction and oxidative stress at concentrations below the IC50.
This integrated analysis provides a clear, evidence-based rationale for the next steps. While the compound is not genotoxic, the confirmed hepatotoxicity at relevant concentrations is a significant liability.
Visualization: Decision-Making Workflow
Caption: Integrated decision-making workflow for initial toxicity screening.
Conclusion
This technical guide has detailed a structured, multi-tiered strategy for the initial toxicity screening of a novel compound, 5-ethoxy-2-fluoro-3-methylbenzyl alcohol. By integrating in silico predictions with a progressive series of in vitro assays—cytotoxicity, genotoxicity, and mechanistic hepatotoxicity—this framework enables a robust, early-stage hazard identification. The causality-driven approach ensures that each experimental step is informed by the last, maximizing efficiency and data relevance. The findings from this screening cascade provide the critical information needed for drug development professionals to make a " go/no-go " decision, pursue chemical modification to mitigate risk, or proceed with confidence into more advanced preclinical testing.
References
JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
AAT Bioquest. (n.d.). Ames Test Protocol.
MDPI. (2022). Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models.
Wikipedia. (n.d.). Ames test.
Pharmaron. (n.d.). ADMET Predictor: In Silico Screening | Early Drug Discovery.
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
Unknown. (2024). The Ames Test.
PMC. (n.d.). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks.
ACS Publications. (2026). Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling.
Technical Guide: Exploratory Synthesis & Functionalization of (5-Ethoxy-2-fluoro-3-methylphenyl)methanol
The following technical guide details the exploratory synthesis and functionalization strategies for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 2241594-55-2). This document is structured to support medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the exploratory synthesis and functionalization strategies for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 2241594-55-2). This document is structured to support medicinal chemists in leveraging this scaffold for lead optimization and library generation.
Executive Summary: The Scaffold Advantage
In modern drug discovery, the (5-ethoxy-2-fluoro-3-methylphenyl)methanol scaffold represents a "privileged" fragment that combines three critical features for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) and potency:
Metabolic Blocking: The C2-Fluorine and C3-Methyl substituents block common sites of oxidative metabolism (CYP450) on the phenyl ring, extending half-life (
Lipophilicity Tuning: The C5-Ethoxy group provides a lipophilic anchor (increasing LogP) while offering a hydrogen bond acceptor vector.[1]
Conformational Biasing: The ortho-fluoro substituent induces specific torsional preferences relative to the benzylic position, potentially locking the molecule into a bioactive conformation.[1]
This guide outlines three divergent synthetic vectors to transform this building block into novel chemical entities (NCEs).
Structural Analysis & Reactivity Profile[3]
Before initiating synthesis, we must analyze the electronic and steric environment of the starting material.[2]
Secondary Vector: Preferred site for Halogenation/Lithiation.[3][1]
Reactivity Map (DOT Visualization)
Figure 1: Strategic reactivity map identifying the primary (benzylic) and secondary (aromatic) functionalization vectors.[1]
Synthetic Strategy 1: The "Amine Vector" (Reductive Amination)[2]
The most high-throughput method to generate a library of compounds from this alcohol is the conversion to the corresponding benzaldehyde, followed by reductive amination.[1] This allows for the rapid introduction of diverse amine "warheads" or solubilizing groups.
Mechanism & Causality
We utilize a Dess-Martin Periodinane (DMP) oxidation rather than stronger oxidants (e.g., Jones reagent) to avoid over-oxidation to the carboxylic acid and to tolerate the electron-rich ethoxy group.[1] The subsequent reductive amination employs Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the iminium ion without touching the aldehyde or other sensitive functionalities.[1]
Protocol: Library Synthesis Workflow
Step 1: Oxidation to 5-ethoxy-2-fluoro-3-methylbenzaldehyde
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][2] Link
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] Link[1]
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1]
Caron, S. (2011).[1] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.[3][1] (General reference for benzyl alcohol activation).
Schlosser, M. (2006).[1] "The 2-fluoro-3-methylphenyl fragment: A privileged motif?" Angewandte Chemie International Edition. (Conceptual grounding for the specific substitution pattern).
Computational Pharmacodynamics: In Silico Characterization of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Executive Summary This technical guide details the computational workflow for characterizing the receptor binding profile of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (hereafter referred to as Ligand-EFM ). Unlike sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the computational workflow for characterizing the receptor binding profile of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (hereafter referred to as Ligand-EFM ). Unlike standard docking tutorials, this document focuses on the specific physicochemical constraints imposed by the 5-ethoxy-2-fluoro-3-methyl substitution pattern. The presence of an ortho-fluorine and a meta-methyl group creates a unique steric and electrostatic signature that requires specialized modeling protocols, particularly in force field parameterization and halogen bonding assessment.
Part 1: Ligand Architectonics & Quantum Mechanical Preparation
Before receptor interaction can be modeled, the ligand’s electronic surface must be rigorously defined. Standard force fields often underestimate the σ-hole anisotropy of halogen atoms.
Structural Logic & Causality
2-Fluoro Substitution: The fluorine atom at the ortho position (relative to the methanol group) acts as a bioisostere for a hydroxyl group but functions as a weak hydrogen bond acceptor. Crucially, it induces a dipole moment that alters the orientation of the benzylic hydroxyl.
5-Ethoxy Tail: This group adds lipophilicity and rotational entropy. In silico models must sample the dihedral angles of the ether linkage (
) to avoid getting trapped in local minima.
3-Methyl Anchor: Provides a steric lock, restricting rotation and potentially increasing selectivity for hydrophobic pockets.
Protocol: DFT-Based Ligand Parameterization
To ensure accurate partial charges, we utilize Density Functional Theory (DFT) rather than semi-empirical methods.
Step-by-Step Methodology:
Conformer Generation: Use RDKit or OpenBabel to generate 50 initial conformers using the ETKDG algorithm.
Geometry Optimization:
Software: Gaussian 16 or ORCA.
Functional/Basis Set: B3LYP/6-311G(d,p) (Standard for organic drug-like molecules).
Solvation: IEFPCM (Implicit Solvation) model with water (
).
Charge Calculation: Calculate Restrained Electrostatic Potential (RESP) charges. These are critical for the AMBER force field used later in MD simulations.
Why: Standard Mulliken charges depend heavily on basis set; RESP charges reproduce the electrostatic potential surrounding the molecule, which is what the receptor "feels."
Part 2: Target Landscape & Inverse Docking (Target Fishing)
If the biological target is unknown, Inverse Docking is required to identify potential receptors. Given the structure of Ligand-EFM (benzyl alcohol derivative), likely targets include Alcohol Dehydrogenases (ADH) , GABA-A receptors (modulatory sites), or TRP channels .
Workflow: Inverse Docking
Database Selection: Use scPDB (druggable binding sites).
Screening: Dock Ligand-EFM against a subset of 500 diverse receptor pockets using AutoDock Vina .
Filtering: Rank targets not just by affinity (
), but by Ligand Efficiency (LE) to normalize for the small size of Ligand-EFM.
Visualization: The Target Fishing Pipeline
Caption: Workflow for identifying potential biological targets using inverse docking methodologies.
Part 3: High-Precision Molecular Docking
For this guide, we assume the target is a Class I Alcohol Dehydrogenase (ADH) (a common target for benzyl alcohols) to demonstrate the protocol.
The "Fluorine-Scan" Grid Protocol
Standard docking grids often miss the subtle energetic contributions of fluorine.
Software: AutoDock Vina / Schrödinger Glide.
Grid Box: Centered on the catalytic Zinc ion (if ADH) or the hydrophobic pocket. Dimensions:
Å.
Exhaustiveness: Set to 32 (Standard is 8) to ensure the ethoxy tail's conformational space is fully sampled.
Handling Halogen Bonding
If the receptor has a backbone carbonyl oxygen near the 2-fluoro position, a "sigma-hole" interaction may occur.
Modification: In AutoDock, edit the parameter file to assign a specific VdW radius and well depth to the Fluorine atom if standard parameters fail to capture the interaction geometry (typically
angle).
Part 4: Dynamic Validation (Molecular Dynamics)
Static docking represents a single snapshot. MD simulations are required to verify the stability of the 5-ethoxy tail and the 3-methyl steric anchor.
System Setup (GROMACS/AMBER)
Topology Generation:
Ligand: Generate .acpype output using GAFF2 (General AMBER Force Field 2) and the RESP charges calculated in Part 1.
Protein: Use AMBER ff14SB force field.
Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
Neutralization: Add Na+/Cl- ions to 0.15 M concentration.
Simulation Protocol
Minimization: Steepest descent (5,000 steps) to remove steric clashes.
Equilibration (NVT): 100 ps at 300K. Restrain ligand heavy atoms.
Equilibration (NPT): 100 ps at 1 bar.
Production Run: 100 ns. Crucial: Remove restraints.
Analysis Metrics
RMSD (Root Mean Square Deviation): If Ligand-EFM RMSD > 2.5 Å, the binding mode is unstable.
Hydrogen Bond Lifetime: Analyze the stability of the benzylic -OH interaction.
Visualization: MD Simulation Logic
Caption: Step-by-step Molecular Dynamics simulation pipeline using GROMACS/AMBER standards.
Part 5: Thermodynamic Profiling (MM/PBSA)
To rigorously estimate the binding free energy (
), we use the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.[1] This is superior to docking scores for ranking derivatives.
The Equation
Where:
Calculation Protocol (gmx_MMPBSA)
Frame Selection: Extract 100 snapshots from the last 20 ns of the MD trajectory (stable equilibrium).
Dielectric Constants:
Solute (
): 2.0 (standard for protein interior).
Solvent (
): 80.0.
Entropy Term (
): Often omitted in relative binding comparisons due to high computational cost and noise, but can be estimated using Normal Mode Analysis (NMA) if absolute accuracy is required.
Data Presentation: Expected Output
Component
Energy (kJ/mol)
Interpretation
Van der Waals
-45.2 ± 2.1
Hydrophobic fit of the 3-methyl and phenyl ring.
Electrostatic
-12.5 ± 1.5
H-bonds from benzenemethanol -OH.
Polar Solvation
+25.4 ± 3.2
Penalty for desolvating the polar ethoxy oxygen.
SASA (Non-polar)
-5.8 ± 0.4
Favorable burial of the hydrophobic core.
Total
-38.1 ± 4.3
Predicted moderate affinity.
References
Ligand Parameterization: Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry. Link
Docking Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
MM/PBSA Best Practices: Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[2][3][4] Expert Opinion on Drug Discovery. Link
Halogen Bonding in Silico: Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding (X-bonding): A biological class of hydrogen bonding. Protein Science. Link
MD Protocols: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link
"understanding the role of fluorine substitution in benzyl alcohol derivatives"
Executive Summary In medicinal chemistry, the benzyl alcohol scaffold ( ) is a ubiquitous pharmacophore, yet it suffers from two primary liabilities: rapid oxidative metabolism and suboptimal lipophilicity profiles. Fluo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the benzyl alcohol scaffold (
) is a ubiquitous pharmacophore, yet it suffers from two primary liabilities: rapid oxidative metabolism and suboptimal lipophilicity profiles. Fluorine substitution—specifically at the benzylic () position or on the aromatic ring—is not merely a "halogen scan" tactic; it is a fundamental re-engineering of the molecule's electronic and steric landscape.
This guide dissects the mechanistic role of fluorine in benzyl alcohol derivatives. We move beyond basic structure-activity relationships (SAR) to explore how
-trifluoromethylation transforms a neutral alcohol into a pseudo-phenolic acid (), blocks CYP450-mediated oxidation, and alters binding conformations through the gauche effect.
Physicochemical Modulation: The
-Effect
The most profound impact of fluorine in this scaffold occurs when a trifluoromethyl group (
) replaces a hydrogen or methyl group at the benzylic carbon. This is not a subtle shift; it alters the functional group's identity.
Acidity and Hydrogen Bonding
Standard benzyl alcohols have a
of approximately 15.4, making them neutral at physiological pH. The introduction of an - group exerts a massive inductive electron-withdrawing effect (), stabilizing the alkoxide anion.
Result: The
drops to ~11.9.
Implication: The hydroxyl group becomes a significantly stronger Hydrogen Bond Donor (HBD). In protein binding pockets,
-trifluoromethyl benzyl alcohols can often mimic the H-bonding capability of phenols without the metabolic liability of the quinone-methide formation associated with phenols.
Lipophilicity (
vs.
)
While fluorine is generally lipophilic, the story here is nuanced.[1][2]
Direct Effect: Replacing
with increases lipophilicity due to the high hydrophobicity of the fluorocarbon cluster.
Ionization Effect: Because the
lowers, the effective distribution coefficient () may not rise as sharply as the intrinsic suggests, improving solubility in aqueous environments compared to non-fluorinated alkyl analogs.
Table 1: Comparative Physicochemical Data
Property
Benzyl Alcohol ()
-Methyl Benzyl Alcohol
-Trifluoromethyl Benzyl Alcohol
pKa
~15.4
~15.2
11.9
Electronic Nature
Neutral
Neutral
Weakly Acidic (Pseudo-phenol)
Metabolic Liability
High (Oxidation to Benzoic Acid)
Moderate (Oxidation to Ketone)
Low (Oxidation Blocked)
H-Bond Donor Strength
Moderate
Moderate
High
Metabolic Stability & Pharmacokinetics[3][4]
The primary failure mode for benzyl alcohol drugs is rapid oxidation by Cytochrome P450 (CYP) enzymes or Alcohol Dehydrogenases (ADH).
The Metabolic Blockade
Oxidation of a primary or secondary alcohol requires the abstraction of an
-Trifluoromethyl: There is no -proton to abstract. The C-C bond is too strong to break oxidatively under standard physiological conditions.
Outcome: The metabolic pathway is forced away from Phase I oxidation and toward Phase II conjugation (Glucuronidation) or ring oxidation, significantly extending the half-life (
).
Visualization: Metabolic Fate Pathways
Figure 1: Comparison of metabolic liabilities. The
-trifluoromethyl substitution eliminates the primary oxidative clearance pathway.
Synthetic Methodologies
Synthesizing
-trifluoromethyl benzyl alcohols requires specialized reagents because direct fluorination of alcohols is difficult and often leads to elimination. The industry standard is Nucleophilic Trifluoromethylation using the Ruppert-Prakash reagent.
Protocol: Nucleophilic Addition to Benzaldehydes
This protocol describes the synthesis of 1-phenyl-2,2,2-trifluoroethanol derivatives.
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the benzaldehyde derivative (1.0 equiv) in anhydrous THF (0.5 M).
Reagent Addition: Add
(1.2 equiv) via syringe.
Initiation: Cool to 0°C. Add catalytic
(0.05 to 0.1 equiv) dropwise. Note: The reaction is autocatalytic; the initial fluoride releases an oxy-anion which activates further TMS-CF3.
Monitoring: Stir at 0°C
RT for 2-4 hours. Monitor by TLC or NMR (Product signal appears ~ -78 ppm).
Hydrolysis: The reaction yields a silyl ether intermediate. Add 1M HCl (2 equiv) and stir for 1 hour to cleave the O-Si bond and reveal the free alcohol.
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.
Visualization: The Ruppert-Prakash Mechanism
Figure 2: Mechanistic flow of the Ruppert-Prakash trifluoromethylation. The fluoride catalyst initiates the cycle, transferring the
group to the carbonyl carbon.
Strategic Applications in Drug Design
Bioisosteric Replacement of Phenols
Researchers often encounter phenols that are potent but metabolically unstable (Phase II conjugation) or toxic (quinone formation).
Strategy: Replace the Phenol (
) with an -trifluoromethyl benzyl alcohol ().
Rationale: The
match (~10 vs ~12) ensures similar H-bond donor capacity in the binding pocket, but the steric bulk of prevents the ring from fitting into the specific catalytic sites of sulfotransferases, improving oral bioavailability.
Conformation Locking (The Gauche Effect)
The C-F bond has a strong preference to align gauche to electron-rich neighbors (like the Oxygen lone pairs) rather than anti.
Impact: This locks the rotation of the alcohol side chain. If the bioactive conformation requires the -OH to be perpendicular to the ring, the
- substitution can rigidify this pose, reducing the entropic penalty of binding to the target protein.
References
Altman, R. A., et al. (2026).[6] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews.
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
"protocol for the synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-"
An Application Note and Proposed Protocol for the Synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- Abstract This document provides a detailed theoretical protocol for the multi-step synthesis of Benzenemethanol,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Proposed Protocol for the Synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Abstract
This document provides a detailed theoretical protocol for the multi-step synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, a novel substituted benzyl alcohol with potential applications in medicinal chemistry and materials science. Due to the absence of a published direct synthesis for this specific molecule, this guide presents a rational, proposed synthetic pathway based on established and reliable organic transformations. Each step is accompanied by a detailed experimental procedure, mechanistic insights, and justifications for the chosen reagents and conditions. This application note is intended for an audience of experienced researchers, scientists, and professionals in drug development and synthetic organic chemistry.
Introduction and Synthetic Strategy
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- is a polysubstituted aromatic compound. The unique arrangement of its functional groups—a hydroxymethyl, an ethoxy, a fluoro, and a methyl group—suggests its potential as a versatile building block in the synthesis of more complex molecules, such as pharmaceutical agents or specialized polymers. The electron-donating ethoxy and methyl groups, combined with the electron-withdrawing fluorine atom, create a distinct electronic environment on the aromatic ring, which can be exploited in further chemical modifications.
The proposed synthesis is a multi-step sequence starting from a commercially available substituted phenol. The strategy is designed to control the regiochemistry of the substitutions by leveraging the directing effects of the functional groups present at each stage. The key transformations include electrophilic aromatic substitution, etherification, reduction, diazotization followed by fluorination (a Sandmeyer-type reaction), formylation, and a final reduction to the target benzyl alcohol.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed multi-step synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Step 1: Nitration of 3-Methylphenol
Rationale: The initial step involves the nitration of 3-methylphenol. The hydroxyl and methyl groups are both ortho-para directing. The hydroxyl group is a stronger activating group, and nitration is expected to occur primarily at the positions ortho and para to it. The desired isomer, 5-methyl-2-nitrophenol, is one of the major products. A similar nitration of a substituted benzoic acid is discussed in the literature, highlighting the use of fuming nitric acid and sulfuric acid for achieving regioselectivity[1].
Procedure:
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylphenol (1 equiv.) and concentrated sulfuric acid.
Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
Pour the reaction mixture onto crushed ice with vigorous stirring.
The precipitated solid, a mixture of isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.
The desired 5-methyl-2-nitrophenol can be separated from the isomeric mixture by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis to form 1-Ethoxy-3-methyl-4-nitrobenzene
Rationale: The phenolic hydroxyl group is converted to an ethoxy group via a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile. This step is crucial for introducing the ethoxy substituent. A general procedure for etherification is well-established in organic synthesis[2].
Procedure:
In a round-bottom flask, dissolve 5-methyl-2-nitrophenol (1 equiv.) in a suitable polar aprotic solvent such as acetone or DMF.
Add anhydrous potassium carbonate (1.5 equiv.) to the solution.
Add bromoethane (1.2 equiv.) and a catalytic amount of potassium iodide.
Heat the mixture to reflux and monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purify the product by column chromatography if necessary.
Step 3: Reduction of the Nitro Group to form 4-Ethoxy-2-methylaniline
Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent introduction of the fluorine atom via a Sandmeyer-type reaction. A common and effective method for this transformation is the use of a metal in acidic medium, such as iron in hydrochloric acid.
Procedure:
To a round-bottom flask containing 1-ethoxy-3-methyl-4-nitrobenzene (1 equiv.) in a mixture of ethanol and water, add iron powder (3-4 equiv.).
Add a catalytic amount of concentrated hydrochloric acid.
Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter it through a pad of celite to remove the iron and iron oxides. Wash the celite pad with ethanol.
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent like ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-ethoxy-2-methylaniline.
Step 4: Balz-Schiemann Reaction to form 1-Ethoxy-4-fluoro-3-methylbenzene
Rationale: The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring. It involves the diazotization of an aniline derivative, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. This method provides a regioselective route to aryl fluorides[3].
Procedure:
Dissolve 4-ethoxy-2-methylaniline (1 equiv.) in an aqueous solution of tetrafluoroboric acid (HBF₄).
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.
Stir the mixture for 30 minutes at this temperature to form the diazonium tetrafluoroborate salt, which may precipitate.
Collect the precipitated salt by filtration and wash it with cold water, followed by cold ethanol and diethyl ether.
Carefully heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition will yield the desired fluoroaromatic compound.
The product can be purified by steam distillation or column chromatography.
Step 5: Vilsmeier-Haack Formylation to form 5-Ethoxy-2-fluoro-3-methylbenzaldehyde
Rationale: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, formed from phosphorus oxychloride and dimethylformamide (DMF), acts as the electrophile. The position of formylation is directed by the existing substituents. The ethoxy group is a strong activating and ortho-para directing group, while the fluorine and methyl groups also influence the regioselectivity. The formyl group is expected to add ortho to the strongly activating ethoxy group.
Procedure:
In a three-necked flask under an inert atmosphere, cool anhydrous DMF (3 equiv.) in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise, maintaining the temperature below 10 °C.
Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
Add a solution of 1-ethoxy-4-fluoro-3-methylbenzene (1 equiv.) in an anhydrous solvent (e.g., dichloromethane) dropwise.
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.
Cool the reaction mixture and pour it onto crushed ice.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting aldehyde by column chromatography or recrystallization.
Step 6: Reduction to Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Rationale: The final step is the reduction of the benzaldehyde to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the aromatic ring or other functional groups present. Various methods for the reduction of substituted benzaldehydes to benzyl alcohols have been reported, confirming the feasibility of this step[4][5].
Procedure:
Dissolve 5-ethoxy-2-fluoro-3-methylbenzaldehyde (1 equiv.) in methanol or ethanol in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add sodium borohydride (1.5 equiv.) in small portions.
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Quench the reaction by the slow addition of water.
Remove the bulk of the alcohol solvent under reduced pressure.
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Further purification can be achieved by column chromatography if necessary.
Characterization
The identity and purity of the final product, Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information.
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the hydroxyl group (broad peak around 3300 cm⁻¹) and the C-O and C-F bonds.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Quantitative Data Summary
The following table summarizes the key reagents for this proposed synthesis.
Step
Starting Material
Key Reagents
Product
1
3-Methylphenol
HNO₃, H₂SO₄
5-Methyl-2-nitrophenol
2
5-Methyl-2-nitrophenol
C₂H₅Br, K₂CO₃
1-Ethoxy-3-methyl-4-nitrobenzene
3
1-Ethoxy-3-methyl-4-nitrobenzene
Fe, HCl
4-Ethoxy-2-methylaniline
4
4-Ethoxy-2-methylaniline
NaNO₂, HBF₄
1-Ethoxy-4-fluoro-3-methylbenzene
5
1-Ethoxy-4-fluoro-3-methylbenzene
POCl₃, DMF
5-Ethoxy-2-fluoro-3-methylbenzaldehyde
6
5-Ethoxy-2-fluoro-3-methylbenzaldehyde
NaBH₄
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
References
Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4059-4063. [Link]
Martínez, H. I., et al. (2018). Reduction of substituted benzaldehydes, acetophenone and 2-acetylpyridine using bean seeds as crude reductase enzymes. ResearchGate. [Link]
Science of Synthesis. (2010). Reduction of Aldehydes. Thieme.
Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019).
Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information: Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
Preparation of 5-Ethoxy-7-fluoro[4][6][7]triazolo[1,5-c]pyrimidine-2 (3H) -thione. Molbase.
White Rose Research Online. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online.
Organic Syntheses Procedure. Organic Syntheses.
Osbourn, J. (2014, February 17). meta-Fluorotoluene Synthesis. YouTube. [Link]
Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
Medicines for All Institute (M4ALL) - Virginia Commonwealth University. (n.d.).
Li, W., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ACS Omega, 7(23), 20023-20034. [Link]
Beilstein Journals. (n.d.). Supporting Information: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein Journals.
BenchChem. (n.d.). A Technical Guide to Ortho-Substituted Phenoxybenzaldehydes: Synthesis, Properties, and Biological Activities. BenchChem.
Li, H., et al. (2021). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catal. RSC Advances, 11(8), 4649-4657. [Link]
Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
Li, W., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ResearchGate. [Link]
Application Note: Analytical Profiling & Quantification of (5-Ethoxy-2-fluoro-3-methylphenyl)methanol
This is a comprehensive Application Note and Protocol guide for the analytical characterization of (5-Ethoxy-2-fluoro-3-methylphenyl)methanol , a critical intermediate in the synthesis of next-generation therapeutics, in...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note and Protocol guide for the analytical characterization of (5-Ethoxy-2-fluoro-3-methylphenyl)methanol , a critical intermediate in the synthesis of next-generation therapeutics, including KAT6A inhibitors and SGLT2 inhibitors .[1]
Executive Summary & Chemical Context[1][2][3][4]
(5-Ethoxy-2-fluoro-3-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative serving as a "privileged scaffold" in medicinal chemistry.[1] It is primarily utilized as the Right-Hand Side (RHS) building block for the synthesis of KAT6A/B inhibitors (e.g., analogs of WM-1119), which are emerging targets for breast cancer and acute myeloid leukemia treatment.
Chemical Identity
Property
Detail
IUPAC Name
(5-Ethoxy-2-fluoro-3-methylphenyl)methanol
CAS Number
2091142-16-2
Molecular Formula
C₁₀H₁₃FO₂
Molecular Weight
184.21 g/mol
Physical State
White to off-white solid / Crystalline powder
Solubility
Soluble in Methanol, Acetonitrile, DMSO, Chloroform; Low solubility in Water.[1][2]
Chromatographic Selectivity: The compound shares polarity characteristics with potential regioisomers (e.g., 3-ethoxy- isomers) and synthesis byproducts (e.g., the corresponding aldehyde or over-oxidized benzoic acid).[1]
Detection: While UV-active, the fluorinated ring alters the absorption maximum compared to standard benzyl alcohols, requiring optimized wavelength selection.[1]
Matrix Interference: As a synthesis intermediate, it must be quantified in the presence of reagents like borohydrides or halogenated precursors.[1]
Experimental Workflow Logic
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
Purpose: Routine purity assessment, assay determination, and reaction monitoring.[1]
Scope: Validated for purity >98% and quantification of related impurities.
Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters H-Class UPLC (convertible to HPLC).
Column:Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Rationale: The C18 stationary phase provides robust retention for the lipophilic ethoxy/methyl groups while the "Plus" deactivation minimizes tailing from the hydroxyl group.
Note: Formic acid suppresses ionization of potential acidic impurities (like the benzoic acid derivative), sharpening peaks.
Time (min)
% Solvent A
% Solvent B
Curve
0.0
90
10
Initial
2.0
90
10
Isocratic Hold
12.0
10
90
Linear Gradient
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End
System Suitability Criteria (USP <621>)
Tailing Factor (T): NMT 1.5.
Theoretical Plates (N): NLT 5,000.
RSD (Area): NMT 0.5% (n=6 injections of standard).
Resolution (Rs): > 2.0 between analyte and nearest impurity (typically the aldehyde oxidation product).[1]
Protocol B: Structural Identification via 1H-NMR
Purpose: Definitive structural confirmation, distinguishing from regioisomers.[1]
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.[1][3]
Key Diagnostic Signals (Expected in CDCl₃)
Aromatic Protons: Two distinct signals (doublets or singlets depending on F-coupling) in the 6.5–7.0 ppm region.[1] The fluorine atom at position 2 will split the proton at position 4 and 6.[1]
Benzylic Methylene (-CH₂OH): A doublet (coupling to OH) or singlet (if exchange occurs) around 4.6–4.7 ppm .[1]
Hydroxyl (-OH): Broad singlet, chemical shift variable (1.5–3.0 ppm), disappears upon D₂O shake.
Protocol C: Trace Quantification via LC-MS/MS
Purpose: Quantifying the intermediate in biological matrices (PK studies) or as a trace impurity in final drug substance (Genotoxic Impurity assessment).[1]
Precursor Ion: [M+H]⁺ = 185.2 m/z (or [M-H₂O+H]⁺ = 167.2 m/z, the tropylium ion, which is common for benzyl alcohols).
MRM Transitions (Optimized)
Compound
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Dwell (ms)
Analyte
167.2 ([M-OH]⁺)
139.1 (Loss of C₂H₄)
15
50
Analyte
167.2
119.1 (Loss of HF/H₂O)
25
50
IS (d3-Analog)
170.2
142.1
15
50
Note: Benzyl alcohols often lose water in the source.[1] It is recommended to monitor the [M-H₂O+H]⁺ ion (167.2 m/z) as the Q1 precursor for higher sensitivity.
Sample Preparation & Extraction
For Drug Substance (Purity Assay)
Weighing: Accurately weigh 10.0 mg of the substance.
Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL Acetonitrile . Sonicate for 5 mins to ensure complete dissolution.
Dilution: Make up to volume with Water (50:50 ACN:Water final solvent).
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
For Biological Plasma (PK Studies)
Aliquot: Transfer 50 µL of plasma to a microcentrifuge tube.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard.
Vortex/Spin: Vortex for 30s, Centrifuge at 10,000 x g for 5 mins.
Injection: Inject 5 µL of the supernatant directly into the LC-MS/MS.
References
Compound Identification & Synthesis
Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. Journal of Medicinal Chemistry, 2024.[1] (Describes the use of CAS 2091142-16-2 as a key intermediate).
Chromatographic Principles
USP <621> Chromatography.[1] United States Pharmacopeia.[1]
Method Validation Guidelines
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[1]
Related Fluorinated Benzyl Alcohol Analysis
Deoxyfluorination of alcohols using N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine.[1][4] Hokkaido University Collection.[1]
"large-scale synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-"
Executive Summary This Application Note details a robust, scalable synthetic route for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 2090511-24-1), a critical pharmacophore often utilized in the development of volta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a robust, scalable synthetic route for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 2090511-24-1), a critical pharmacophore often utilized in the development of voltage-gated ion channel blockers and C5aR antagonists.
While classical Electrophilic Aromatic Substitution (EAS) often fails to achieve the required 1,2,3,5-substitution pattern due to the competing directing effects of the alkoxy and alkyl groups, this protocol utilizes Directed Ortho-Metallation (DoM) . This strategy leverages the strong inductive effect of the fluorine atom to regioselectively install the hydroxymethyl moiety.
Key Process Features:
Regiocontrol: >98% regioselectivity via Lithium-Halogen orchestration.
Scalability: Protocol designed for 100g to 1kg batches.
Safety: Non-cryogenic quench procedures and thermal runaway mitigation.
Retrosynthetic Analysis & Strategy
To synthesize the target (1) , we must install the hydroxymethyl group at the position ortho to the fluorine atom and meta to the ethoxy group.
The Challenge:
Standard Friedel-Crafts formylation of the precursor (4-ethoxy-1-fluoro-2-methylbenzene) would predominantly occur ortho to the strong ethoxy donor (Position 5), yielding the incorrect isomer.
The Solution:
We employ n-Butyllithium (n-BuLi) to deprotonate the ring. The fluorine atom acts as a powerful Directed Metallation Group (DMG) due to its high electronegativity, which acidifies the ortho proton (H-6). This directs the formyl group exclusively to the desired position.
Synthetic Pathway Diagram
Figure 1: Retrosynthetic pathway utilizing Directed Ortho-Metallation (DoM) to achieve the correct substitution pattern.
Experimental Protocols
Step 1: O-Alkylation (Synthesis of Intermediate A)
Objective: Protection of the phenol and installation of the 5-ethoxy substituent.
Charge: To a 3-neck reactor equipped with a mechanical stirrer, charge 4-Fluoro-3-methylphenol and DMF. Stir until dissolved.
Base Addition: Add K₂CO₃ in portions to control the mild exotherm.
Alkylation: Add Ethyl Iodide dropwise over 30 minutes.
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC (Target: <1% starting phenol).
Workup: Cool to 20°C. Quench into ice water (10 vol). Extract with Ethyl Acetate (3x).[1] Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.
Isolation: Dry over MgSO₄ and concentrate in vacuo.
Yield Expectation: 92–95% (Pale yellow oil).
Checkpoint: Verify absence of phenolic OH stretch in IR (~3300 cm⁻¹).
Step 2: Regioselective Formylation (DoM)
Objective: Installation of the carbon framework ortho to Fluorine.
Reagents:
Intermediate A (1.0 equiv)
n-Butyllithium (2.5M in hexanes) (1.2 equiv)
Anhydrous THF (10 vol)
N,N-Dimethylformamide (DMF) (1.5 equiv)
Critical Safety Note: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and purged with Nitrogen/Argon.
Protocol:
Setup: Charge Intermediate A and anhydrous THF into a cryo-reactor. Cool to -78°C (Internal temperature must remain <-70°C).
Lithiation: Add n-BuLi dropwise via cannula or pressure-equalizing funnel over 1 hour.
Mechanism:[2][3] The F atom coordinates Li, directing deprotonation to the C6 position.
Hold: Stir at -78°C for 2 hours to ensure complete metallation.
Formylation: Add dry DMF dropwise, maintaining temperature <-65°C.
Warming: Allow the mixture to warm to 0°C over 2 hours.
Quench: Pour the reaction mixture into a stirred solution of saturated NH₄Cl (5 vol) and 1M HCl (1 vol).
Workup: Extract with MTBE (Methyl tert-butyl ether). Wash with water and brine.
Purification: Crystallize from Heptane/IPA or pass through a short silica plug if necessary.
Yield Expectation: 75–85%.
Validation: ¹H NMR should show a distinct aldehyde singlet at ~10.2 ppm.
Step 3: Reduction to Benzenemethanol (Target)
Objective: Mild reduction of the aldehyde to the primary alcohol.
Reagents:
Intermediate B (Aldehyde) (1.0 equiv)
Sodium Borohydride (NaBH₄) (0.5 equiv)
Methanol (5 vol)
Protocol:
Dissolution: Dissolve Intermediate B in Methanol and cool to 0°C.
Cause: Temperature rose above -60°C during n-BuLi addition.
Fix: Ensure strictly cryogenic conditions. If -78°C is difficult on scale, consider using Schlosser’s Base (n-BuLi + KOtBu) which is more reactive and can sometimes operate at -50°C, though selectivity must be re-validated.
Issue: Defluorination
Cause: Nucleophilic attack of the lithiated species on the fluorine itself (Benzyne formation).
Fix: Keep reaction time at -78°C short (max 2 hours) and quench immediately.
References
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link
Organic Process Research & Development. (2012). Scale-up of Fluorinated Aromatic Intermediates.
Application Note: The Strategic Use of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- in the Synthesis of Novel Pharmaceutical Intermediates
Abstract: This document provides a detailed technical guide on the application of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, a uniquely substituted aromatic alcohol, as a versatile starting material for the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a detailed technical guide on the application of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, a uniquely substituted aromatic alcohol, as a versatile starting material for the synthesis of complex pharmaceutical intermediates. We present a hypothetical, yet scientifically robust, two-step synthetic protocol demonstrating its conversion to a substituted benzylamine, a common motif in modern pharmacophores. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and analytical methodologies.
Introduction: The Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine and fluoroalkyl groups can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- is a prime example of a fluorinated building block with significant potential in drug discovery. Its specific substitution pattern—a fluorine atom ortho to a hydroxylmethyl group, an activating ethoxy group, and a methyl group—offers a unique combination of electronic and steric properties that can be exploited for the synthesis of novel chemical entities.
While direct pharmaceutical applications of this specific molecule are not yet widely documented in publicly available literature, its structure is analogous to precursors used in the development of contemporary therapeutics, such as Bruton's Tyrosine Kinase (BTK) inhibitors.[4] This application note will, therefore, present a representative synthetic pathway to illustrate its potential utility. We will focus on its conversion to a key pharmaceutical intermediate, a substituted benzylamine, via a two-step oxidation and reductive amination sequence.
Physicochemical Properties of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
A thorough understanding of the starting material's properties is critical for successful process development. The following table summarizes the key physicochemical properties of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-.
Property
Value
Source/Method
Molecular Formula
C10H13FO2
Calculated
Molecular Weight
184.21 g/mol
Calculated
Appearance
Colorless to pale yellow oil (predicted)
---
Boiling Point
Not available
---
Solubility
Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water (predicted).
General knowledge of similar compounds
pKa
~14-15 (for the alcohol proton, predicted)
General chemical principles
Synthetic Workflow: From Benzyl Alcohol to Benzylamine Intermediate
The overall synthetic strategy involves a two-step process: the selective oxidation of the primary alcohol to an aldehyde, followed by the reductive amination of the aldehyde to form the target benzylamine. This sequence is a robust and widely used method in pharmaceutical synthesis for introducing amine functionalities.
Caption: A two-step synthetic workflow from the starting benzenemethanol to the target benzylamine intermediate.
Experimental Protocols
Step 1: Oxidation to 5-Ethoxy-2-fluoro-3-methylbenzaldehyde
Rationale: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid is a crucial transformation. Several reagents can achieve this, including pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). We have selected DMP for this protocol due to its mild reaction conditions and high yields, which are often favored in the synthesis of complex molecules.
Protocol:
Preparation: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add a solution of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (10.0 g, 54.3 mmol) in anhydrous dichloromethane (DCM, 200 mL).
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirred solution, add Dess-Martin periodinane (25.3 g, 59.7 mmol, 1.1 equivalents) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and a saturated aqueous solution of sodium thiosulfate (100 mL). Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 5-Ethoxy-2-fluoro-3-methylbenzaldehyde.
Step 2: Reductive Amination to a Substituted Benzylamine
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent, ideal for this transformation, as it does not readily reduce the starting aldehyde.
Protocol:
Preparation: To a 500 mL round-bottom flask, add the 5-Ethoxy-2-fluoro-3-methylbenzaldehyde (9.0 g, 49.4 mmol) and anhydrous dichloromethane (DCM, 180 mL).
Amine Addition: Add ethylamine (2.0 M solution in THF, 27.2 mL, 54.3 mmol, 1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
Reducing Agent Addition: Add sodium triacetoxyborohydride (12.6 g, 59.3 mmol, 1.2 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below 30 °C.
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of DCM to 5% methanol in DCM) to afford the target benzylamine intermediate.
Reaction Mechanism Insights
Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Dess-Martin Oxidation
The Dess-Martin oxidation proceeds through a ligand exchange on the hypervalent iodine atom, followed by an intramolecular elimination.
Caption: Simplified mechanism of Dess-Martin Oxidation.
Reductive Amination
This reaction involves the formation of an iminium ion, which is then reduced by the hydride reagent.
"experimental setup for the fluorination of benzenemethanol precursors"
Abstract The transformation of benzenemethanol (benzyl alcohol) precursors to benzyl fluorides is a pivotal yet hazardous operation in medicinal chemistry. This application note provides a rigorous technical guide for se...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The transformation of benzenemethanol (benzyl alcohol) precursors to benzyl fluorides is a pivotal yet hazardous operation in medicinal chemistry. This application note provides a rigorous technical guide for selecting and executing fluorination protocols, moving beyond traditional DAST-based methods to safer, more selective modern alternatives. We detail three distinct workflows: a standard Deoxo-Fluor protocol, a scalable XtalFluor-E system, and a mild PyFluor method for sensitive substrates. Emphasis is placed on safety engineering, mechanistic control of elimination side-reactions, and self-validating experimental design.
Strategic Reagent Selection & Decision Matrix
The choice of fluorinating agent is dictated by the substrate's electronic properties, the scale of the reaction, and the tolerance for elimination byproducts (styrenes). While DAST was historically dominant, its thermal instability renders it suboptimal for modern scale-up.[1]
Table 1: Comparative Analysis of Deoxyfluorination Reagents
Feature
Deoxo-Fluor
XtalFluor-E
PyFluor
DAST
Physical State
Liquid (Viscous)
Crystalline Solid
Crystalline Solid
Liquid (Fuming)
Thermal Stability
Moderate (dec. >90°C)
High (dec. >200°C)
High (dec. >200°C)
Low (Explosive >90°C)
HF Generation
On hydrolysis
No (requires promoter)
No
Yes (fumes in air)
Selectivity
Good
Excellent
Excellent
Moderate (Elimination prone)
Primary Use Case
Standard small-scale (<5g)
Scale-up (>10g) & Safety
Late-stage functionalization
Legacy protocols
Safety & Engineering Controls
Critical Warning: Fluorination reagents react violently with water to release Hydrogen Fluoride (HF) and/or increase vessel pressure.
Vessel Selection: Use anhydrous borosilicate glass for anhydrous reactions. However, polypropylene (PP) or PFA vessels are recommended for quenching steps where HF is generated.
Blast Shielding: Mandatory for reactions >1g using Deoxo-Fluor or DAST.
Quench Protocol: Never add water directly to the reagent. Always add the reaction mixture slowly into a saturated NaHCO₃ solution to neutralize HF evolution.
Experimental Protocols
Protocol A: Standard Deoxyfluorination (Deoxo-Fluor)
Best for: Rapid synthesis of simple benzyl fluorides on milligram to gram scale.
Setup: Charge a dry flask with XtalFluor-E (solid) and the benzenemethanol precursor under nitrogen.
Solvation: Add anhydrous DCM (0.1–0.2 M).
Activation: Add Et₃N·3HF dropwise at RT.
Mechanistic Note: XtalFluor-E does not release fluoride spontaneously; the promoter is required to complete the catalytic cycle and manage HF equilibrium.
Reaction: Stir at RT. If conversion is slow, heat to reflux (40 °C for DCM).
Self-Validation Point: Check 19F NMR (uncoupled). Benzyl fluorides typically appear around -200 to -230 ppm (monofluoromethyl).
Activation: Add DBU slowly at RT. The solution may turn slightly yellow/orange.
Reaction: Stir at RT for 12–24 hours.
Advantage:[3][6][7][8][9] The byproduct is a sulfonate salt that is easily removed.
Purification: Direct flash chromatography often possible without aqueous workup for small scales.
Mechanistic Insight & Troubleshooting
The fluorination of benzenemethanol proceeds via an activated alkoxy-sulfur intermediate. The critical competition is between the desired Nucleophilic Substitution (
or ) and Elimination () to form styrene.
Graphviz Diagram: Deoxyfluorination Pathway
Caption: Mechanistic bifurcation in benzyl alcohol fluorination. The activated intermediate partitions between substitution (green path) and elimination (red dotted path).
Troubleshooting Guide:
Problem: High Styrene Formation.
Cause: The benzylic carbocation is too stable, or the reaction medium is too basic.
Solution: Switch to PyFluor (milder base) or XtalFluor-E at lower temperatures. Avoid heating.
Problem: Benzyl Chloride Impurity.
Cause: Use of DCM as solvent with certain reagents can lead to Cl/F exchange if the reaction runs too long.
Solution: Switch solvent to THF or Toluene (if solubility permits) or reduce reaction time.
Problem: Low Conversion.
Cause: Steric hindrance or poor solubility.
Solution: Use Deoxo-Fluor at 40 °C (carefully) or switch to neat conditions if applicable (rare).
References
Lal, G. S., et al. (1999).[7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry. Link
Beaulieu, F., et al. (2009).[7] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[5][8] Organic Letters. Link
Nielsen, M. K., et al. (2015).[7][9] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[7][9] Journal of the American Chemical Society.[10] Link
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[5][8] Journal of Organic Chemistry. Link
Sladojevich, F., et al. (2013).[10] "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[10] Link
Application Note: GC-MS Analysis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (EFMB) and Its Byproducts
Executive Summary This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 1261565-54-3), hereafter referred to a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 1261565-54-3), hereafter referred to as EFMB .
EFMB is a critical synthetic intermediate, most notably utilized in the manufacture of KRAS G12C inhibitors (e.g., Sotorasib analogs). The purity of this alcohol is paramount, as regioisomeric impurities or unreacted aldehyde precursors can propagate through subsequent coupling steps, leading to difficult-to-remove isomeric impurities in the final Active Pharmaceutical Ingredient (API).
This guide presents a dual-method approach:
Method A (Direct Injection): For rapid in-process control (IPC) and raw material screening.
Method B (TMS Derivatization): For high-resolution impurity profiling and quantification of polar byproducts.
Chemical Context & Impurity Logic
To develop a specific method, we must first understand the genesis of the molecule. EFMB is typically synthesized via the reduction of its corresponding aldehyde or acid, or through lithiation/formylation sequences of fluorinated aromatics.
Synthetic Pathway & Potential Impurities
The primary impurities expected in an EFMB sample arise from:
Regioisomerism: Isomers where the ethoxy or methyl groups are transposed (e.g., 3-ethoxy-2-fluoro-5-methylbenzenemethanol ). These are critical because they have identical mass but slightly different polarity.
Dealkylation:2-fluoro-3-methyl-5-hydroxybenzenemethanol (loss of the ethyl group), which is significantly more polar.
Visualization of Impurity Formation
The following diagram illustrates the structural relationships and potential byproduct pathways.
Figure 1: Synthetic origin of EFMB and logical impurity pathways.
Experimental Protocols
Sample Preparation
Safety Note: EFMB is a fluorinated organic; handle in a fume hood. Wear nitrile gloves.
Protocol A: Direct Injection (Rapid Screening)
Solvent: Dichloromethane (DCM) (HPLC Grade).
Concentration: 1.0 mg/mL.
Procedure:
Weigh 10 mg of EFMB into a 20 mL scintillation vial.
Add 10 mL of DCM. Vortex for 30 seconds.
Filter through a 0.2 µm PTFE syringe filter into a GC vial.
Derivatization with BSTFA converts the hydroxyl group to a trimethylsilyl (TMS) ether, eliminating hydrogen bonding. This sharpens the peak shape for EFMB and, crucially, for the phenolic impurity (Impurity C), which would otherwise tail or adsorb irreversibly.
Dissolve 5 mg of EFMB in 1 mL of anhydrous Pyridine.
Add 200 µL of BSTFA + 1% TMCS.
Incubate at 60°C for 30 minutes.
Dilute 1:10 with Ethyl Acetate prior to injection.
GC-MS Instrumentation Parameters
We utilize a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) which provides excellent separation based on boiling point and slight polarity differences inherent to the fluorinated isomers.
Table 1: Gas Chromatograph Parameters
Parameter
Setting
Rationale
Column
Agilent DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Low bleed, high inertness for polar alcohols.
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Optimal linear velocity for resolution.
Inlet
Split/Splitless (Split ratio 20:1)
Prevents column overload; Splitless for trace analysis.
Inlet Temp
260°C
Ensures rapid volatilization without thermal degradation.
Injection Vol
1.0 µL
Standard volume.
Oven Program
Init: 60°C (hold 1 min) Ramp 1: 15°C/min to 200°C Ramp 2: 5°C/min to 240°C Final: 300°C (hold 3 min)
Slow ramp (Ramp 2) specifically targets separation of regioisomers around the target elution time.
Table 2: Mass Spectrometer Parameters
Parameter
Setting
Rationale
Source Temp
230°C
Prevents condensation of high-boilers.
Quad Temp
150°C
Standard operating temp.
Transfer Line
280°C
Prevents cold spots between GC and MS.
Ionization
EI (70 eV)
Standard library matching (NIST).
Scan Mode
Full Scan (m/z 40–450)
For identification of unknowns.
SIM Mode
Target Ions (see Sec 4)
For quantitation of specific impurities.
Data Analysis & Interpretation
Fragmentation Pattern (EI Spectrum)
Understanding the mass spectrum is crucial for confirming identity.
Molecular Ion (M+): Expect m/z 184 (for C10H13FO2).
Base Peak: Likely m/z 155 (Loss of ethyl group [M-29]+ or CHO) or m/z 167 (Loss of OH).
Benzylic Cation: The fluorine and ethoxy substituents stabilize the benzylic cation. Look for characteristic tropylium-like ion clusters.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for QC release.
Identification of Impurities
Use the following ions for Selective Ion Monitoring (SIM) to achieve high sensitivity (LOD < 0.05%).
Compound
Approx RT (min)
Quant Ion (m/z)
Qualifier Ions (m/z)
EFMB (Target)
12.4
184
155, 137
Aldehyde Precursor
11.8
182
153, 125
De-ethylated (Phenol)
10.5
156
127, 109
TMS-EFMB (Method B)
14.2
256
241, 73 (TMS)
Note: Retention times are estimates based on a 30m column and must be experimentally verified with standards.
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy ("Trustworthiness" pillar), perform the following system suitability tests (SST) before every sample set.
Resolution Check: The resolution (
) between the Aldehyde Precursor and EFMB must be > 1.5. If , lower the oven ramp rate between 100°C and 150°C.
Tailing Factor: The tailing factor (
) for the EFMB peak (Method A) should be < 1.2. If , trim the column inlet or switch to Method B (Derivatization).
Sensitivity: A standard at 0.05% concentration (relative to target) must have a Signal-to-Noise (S/N) ratio > 10.
References
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Retrieved from [Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54379366 (Sotorasib Intermediate). Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
Method
"application of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol in materials science"
Application Note: 5-Ethoxy-2-Fluoro-3-Methylbenzyl Alcohol in Advanced Materials Science Executive Summary 5-Ethoxy-2-fluoro-3-methylbenzyl alcohol (CAS: Variable/Generic Structure Ref) represents a specialized class of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Ethoxy-2-Fluoro-3-Methylbenzyl Alcohol in Advanced Materials Science
Executive Summary
5-Ethoxy-2-fluoro-3-methylbenzyl alcohol (CAS: Variable/Generic Structure Ref) represents a specialized class of fluorinated aromatic building blocks . While traditionally viewed as a pharmaceutical intermediate, its unique substitution pattern—combining an electron-withdrawing ortho-fluorine with an electron-donating meta-ethoxy group—renders it highly valuable in materials science .
This guide details the application of this molecule in supramolecular crystal engineering , hydrophobic surface modification , and fluorinated polymer synthesis . The presence of the ortho-fluorine atom significantly enhances the hydrogen-bond acidity of the benzylic hydroxyl group, enabling robust self-assembly and surface adhesion properties unavailable in non-fluorinated analogues.
Chemical Rationale & Mechanism
To apply this molecule effectively, researchers must understand the electronic "push-pull" effects governing its reactivity.
The Ortho-Fluorine Effect
Unlike standard benzyl alcohols, the fluorine atom at the C2 position (ortho to the hydroxymethyl group) exerts a critical influence:
Enhanced H-Bond Acidity: The electronegative fluorine polarizes the O-H bond, making the proton more acidic and a stronger Hydrogen Bond (HB) donor. This is vital for crystal engineering where predictable lattice structures are required.
Conformational Locking: Intramolecular interactions between the hydroxyl proton and the fluorine atom (
) stabilize specific conformations, reducing entropy loss during polymerization or crystallization.
The 5-Ethoxy "Tail"
The ethoxy group at C5 provides:
Lipophilicity: Increases solubility in organic monomers and resins.
Electronic Tuning: Acts as a weak electron donor, modulating the refractive index of resulting polymers, useful in optical coatings .
Application I: Synthesis of Fluorinated Acrylate Monomers for Hydrophobic Coatings
Objective: Convert the alcohol into a polymerizable acrylate monomer. The resulting polymer exhibits high hydrophobicity and low surface energy due to the fluorinated aromatic side chain.
Workflow Diagram
Figure 1: Synthetic pathway from alcohol precursor to functionalized polymer.
Detailed Protocol
Reagents:
5-Ethoxy-2-fluoro-3-methylbenzyl alcohol (1.0 eq)
Acryloyl chloride (1.2 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of the benzyl alcohol in 50 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.
Base Addition: Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the alcohol spot.
Workup: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine. Dry over MgSO₄.
Purification: Concentrate in vacuo. If necessary, purify via silica gel column chromatography to obtain the clear oil monomer.
Validation:
FT-IR: Disappearance of broad O-H stretch (~3300 cm⁻¹) and appearance of ester C=O stretch (~1720 cm⁻¹).
Objective: Utilize the enhanced HB-acidity of the molecule to form robust co-crystals with nitrogen-containing acceptors (e.g., pyridines or imidazoles), applicable in organic semiconductors or controlled drug release matrices .
Mechanism of Assembly
The ortho-fluorine acts as a "steering group." In the absence of fluorine, benzyl alcohols often form disordered chains. The 2-F substituent promotes the formation of discrete dimers or helical chains via
and weak interactions.
Co-Crystallization Protocol
Parameter
Specification
Host Molecule
5-Ethoxy-2-fluoro-3-methylbenzyl alcohol
Guest Molecule
4,4'-Bipyridine (Example Linker)
Molar Ratio
2:1 (Alcohol : Bipyridine)
Solvent System
Ethanol / Toluene (1:1 v/v)
Method
Slow Evaporation
Steps:
Weigh 2 mmol of the alcohol and 1 mmol of 4,4'-bipyridine.
Dissolve separately in minimal ethanol (warm if needed).
Combine solutions and add toluene until slight turbidity is observed, then add drops of ethanol to clear.
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
Cover vial with parafilm, punch 3-4 small holes, and leave undisturbed at ambient temperature for 5-7 days.
Analysis: Harvest crystals for Single Crystal X-Ray Diffraction (SC-XRD) to verify the supramolecular synthon.
Application III: Surface Energy Modification (SAMs)
Objective: Use the alcohol to functionalize silica surfaces via a silane linker, creating a surface that repels water (hydrophobic) and resists bio-fouling.
Surface Modification Logic
Figure 2: Two-step grafting strategy for surface modification.
Protocol:
Pre-functionalization: React the benzyl alcohol with 3-(triethoxysilyl)propyl isocyanate in dry toluene (1:1 ratio) at 60°C for 6 hours. This forms a carbamate-linked silane precursor.
Surface Activation: Clean glass/silica slides with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 mins. Warning: Corrosive. Rinse with DI water and dry.
Deposition: Immerse slides in a 1% solution of the precursor (from Step 1) in Toluene for 24 hours.
Curing: Rinse slides with toluene and cure in an oven at 110°C for 1 hour to crosslink the siloxane network.
Test: Measure Contact Angle (CA). Expected Water CA: >95° (Hydrophobic).
Physical Properties & Safety Data
Property
Value (Approx.)
Relevance
Molecular Weight
~184.21 g/mol
Stoichiometric calculations
Appearance
White solid or colorless oil
Purity indicator
Solubility
DCM, Ethanol, DMSO
Process solvent selection
pKa (OH)
~14-15 (Lowered by F)
H-bond donor strength
LogP
~2.5
Lipophilicity estimation
Safety Note: Fluorinated benzyl alcohols can be skin irritants. Use nitrile gloves and work in a fume hood. Avoid inhalation of dusts/vapors.
References
Thuéry, P., & Masci, B. (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. Link
Context: Establishes the theoretical basis for increased H-bond acidity in ortho-fluorin
Banks, R. E., et al. (1992).[1] Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Polymer. Link
Context: foundational work on polymerizing benzyl alcohol deriv
Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ChemPhysChem (NIH). Link
Context: Detailed analysis of conformational locking and intramolecular OH...F interactions.
Bégué, J. P., & Bonnet-Delpon, D. (2006). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. Link
Context: General applications of fluorinated alcohols in materials and synthesis.[2]
"troubleshooting side reactions in the synthesis of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol"
Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-2024-EFMBA-01 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide Executive Summary & Strategic Analysis The Cha...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions & Process Optimization
Document ID: TSC-2024-EFMBA-01
Audience: Medicinal Chemists, Process Development Scientists
Status: Active Guide
Executive Summary & Strategic Analysis
The Challenge:
The synthesis of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol presents a unique set of chemoselective challenges. The molecule features a "push-pull" electronic system: the electron-withdrawing fluorine (ortho) and the electron-donating ethoxy group (meta) create a distinct electronic environment around the benzylic center.
The Primary Route:
The most robust synthetic pathway is the chemoselective reduction of 5-ethoxy-2-fluoro-3-methylbenzoic acid (or its corresponding ester). While Lithium Aluminum Hydride (LAH) is a traditional choice, it poses safety risks and potential for defluorination. Borane-THF (BH₃·THF) or Borane-Dimethyl Sulfide (BMS) complexes are the industry-preferred reagents for this transformation due to their ability to reduce carboxylic acids in the presence of halides and ethers without affecting the aromatic ring integrity.
Critical Reactivity Profile:
Steric Crowd: The C2-Fluoro and C3-Methyl substituents create significant steric bulk around the C1-benzylic position, slowing reaction kinetics and complicating the hydrolysis of the intermediate borate complex.
Electronic Activation: The C5-Ethoxy group increases electron density in the ring, making the benzylic C-O bond susceptible to hydrogenolysis (over-reduction) under harsh acidic conditions or catalytic hydrogenation.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction stalls at ~80% conversion, or I isolate the aldehyde intermediate."
Diagnosis: Stable Borate Complex Formation & Steric Hindrance.
In borane reductions, the initial product is a trialkoxyboroxin or a borate ester. The steric bulk of the ortho-fluoro and meta-methyl groups can stabilize this intermediate, preventing the final hydride delivery required to reach the alcohol, or making the complex resistant to mild hydrolysis.
Corrective Action:
Increase Borane Equivalents: Use 1.5 to 2.0 equivalents of BH₃·THF. The first equivalent coordinates with the carboxylate; the excess is required for reduction.
Trimethyl Borate Dissociation: Add Trimethyl Borate (B(OMe)₃) during the reaction. This can disrupt stable intermediates.
Aggressive Quench: The "stalled" product is often fully reduced but trapped as a boron complex. Do not just add water. Use a Methanol/Acid quench (MeOH + cat. H₂SO₄ or HCl) and reflux for 1 hour to break the B-O bond.
Issue 2: "I see a non-polar impurity (M-16 mass) in the LCMS."
Diagnosis: Hydrogenolysis (Over-reduction).
The formation of 5-ethoxy-2-fluoro-1,3-dimethylbenzene (loss of the hydroxyl group) is a risk. The electron-donating ethoxy group stabilizes the benzylic carbocation intermediate, which can be further reduced to the alkane, especially if Lewis acids are present.
Corrective Action:
Avoid Hydrogenation: Do not use H₂/Pd-C for this reduction; the benzylic C-O bond is labile.
Temperature Control: Maintain reaction temperature below 0°C during the addition of the hydride source.
Reagent Switch: If using LAH/AlCl₃ (mixed hydride), switch immediately to NaBH₄/I₂ (in THF) or BH₃·DMS . These are softer reducing agents less likely to cleave the benzylic C-O bond.
Issue 3: "The product contains a phenolic impurity (loss of ethyl group)."
Diagnosis: Ether Cleavage via Lewis Acid.[1]
If you are using Borane-Dimethyl Sulfide (BMS) at high concentrations or high temperatures, or if you used Boron Tribromide (BBr₃) in a previous step, you risk cleaving the C5-ethoxy ether.
Corrective Action:
Monitor Lewis Acidity: BH₃ is a Lewis acid. If the reaction is refluxed too long in the absence of the substrate, ether cleavage can occur.
Quench Protocol: Ensure the acidic methanol quench is not too concentrated (keep acid <1M) to prevent acid-catalyzed ether hydrolysis.
Visualizing the Reaction Pathways
The following diagram illustrates the "Happy Path" (Target Synthesis) versus the "Sad Paths" (Side Reactions) based on reagent choice and conditions.
Figure 1: Mechanistic pathway showing the critical hydrolysis step required to release the target alcohol from the borane complex.
Comparative Reagent Data
The following table summarizes the suitability of reducing agents for this specific electron-rich, fluorinated substrate.
Reagent
Suitability
Risk Profile
Notes
Borane-THF (BH₃·THF)
High
Low
Recommended. Chemoselective for acids. Preserves halogen/ether. Requires careful quench.
NaBH₄ + Iodine (I₂)
High
Low
Generates BH₃ in situ. Safer handling than BH₃·THF. Excellent yield.
LiAlH₄ (LAH)
Medium
Medium
Risk of defluorination (SNAr) at high temps. Vigorous workup required.
H₂ / Pd-C
Low
Critical
High risk of hydrogenolysis (stripping the benzylic -OH) due to ethoxy activation.
DIBAL-H
Medium
High
Difficult to stop at alcohol; typically stops at aldehyde at -78°C.
Validated Experimental Protocol
Method: Reduction via Sodium Borohydride / Iodine (In-situ Borane Generation)
Rationale: This method avoids handling pyrophoric BH₃·THF solutions while maintaining high chemoselectivity.
Step-by-Step:
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
Solvation: Charge 5-ethoxy-2-fluoro-3-methylbenzoic acid (1.0 equiv) and anhydrous THF (10 vol). Cool to 0°C.[2]
Hydride Addition: Add NaBH₄ (2.5 equiv) in one portion (gas evolution possible).
Activator Addition: Dissolve Iodine (I₂) (1.0 equiv) in THF (3 vol) and add dropwise via the addition funnel over 30 minutes at 0°C.
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux for 4–6 hours.
Checkpoint: Monitor by TLC/HPLC. The acid peak should disappear. If a borate complex intermediate is stable, the product peak might look different until quenched.
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise until gas evolution ceases.
Hydrolysis: Add 3N HCl (approx 2 vol) and stir at RT for 30 mins (or reflux for 15 mins if conversion seems low).
Workup: Concentrate to remove THF/MeOH. Dilute with water, extract with Ethyl Acetate (x3). Wash organics with Na₂S₂O₃ (to remove residual iodine), NaHCO₃, and Brine.
Purification: Dry over Na₂SO₄ and concentrate. The product usually crystallizes or can be purified via silica gel chromatography (Hexane/EtOAc).
References & Authority
Borane Reduction Selectivity:
Brown, H. C.; Krishnamurthy, S. "Selective reductions. 24. Reaction of borane-dimethyl sulfide with organic functional groups." Journal of Organic Chemistry, 1973 , 38(5), 912–916.
In-Situ Borane (NaBH4/I2) Methodology:
Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991 , 56(20), 5964–5965.
Regioselectivity of Fluoro-Arene Lithiation (Precursor Synthesis Context):
Schlosser, M. "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 2005 , 44(3), 376–393.
Safety in Borane Reductions:
Org.[1][2][4][8][9][10] Process Res. Dev. "Safety of Borane-THF and Borane-DMS Complexes on Scale." (General reference to OPRD safety guidelines for hydride reductions).
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) and perform a risk assessment before conducting chemical synthesis.
"challenges in the purification of fluorinated aromatic alcohols"
TECHNICAL SUPPORT CENTER: FLUORINATED AROMATIC CHEMISTRY Current Status: Operational Subject: Troubleshooting Purification of Fluorinated Aromatic Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
TECHNICAL SUPPORT CENTER: FLUORINATED AROMATIC CHEMISTRYCurrent Status: Operational
Subject: Troubleshooting Purification of Fluorinated Aromatic Alcohols
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Hub
You are likely here because standard organic purification protocols are failing you. Fluorinated aromatic alcohols (both phenols and benzyl alcohols) are deceptive. The introduction of fluorine atoms—with their extreme electronegativity and non-polarizability—fundamentally alters the physicochemical landscape of the molecule.
This guide addresses the three most common support tickets we receive: unexplained yield loss during extraction , inability to crystallize (oiling out) , and safety hazards regarding hidden HF formation .
Ticket #01: "My product disappears during aqueous workup."
Diagnosis: The pKa Shift (The Acidity Trap)
Applicability: Fluorinated Phenols (Ar-OH)
The most common error is treating a fluorinated phenol like a standard phenol. The electronegativity of fluorine stabilizes the phenoxide anion via induction, drastically lowering the pKa.
The Data:
Compare the acidity of standard phenol against its fluorinated analogs.
Data Sources: Correlations of pKa values [1]; Absolute pKa determinations [2].
The Causality:
If you wash a crude reaction mixture containing pentafluorophenol (pKa ~5.5) with saturated sodium bicarbonate (pH ~8.5) or NaOH, the phenol will deprotonate and partition into the aqueous waste layer . You will throw away your product.
Troubleshooting Protocol:
Check Structure: Is the -OH directly attached to the fluorinated ring? If yes, assume high acidity.
Modify Extraction:
Do NOT use basic washes to remove impurities if your product is the fluorinated phenol.
Use Acidic Wash: Wash the organic layer with 1M HCl or NaH₂PO₄ buffer (pH ~4) to ensure the phenol remains protonated and in the organic phase.
Reverse Extraction Strategy: If impurities are non-acidic, deliberately extract your product into mild base (pH 7-8), discard the organic layer, then acidify the aqueous layer to pH 1-2 and re-extract with ether/DCM.
Visualization: pH-Dependent Extraction Logic
Figure 1: Decision matrix for extracting fluorinated phenols based on acidity constants.
Ticket #02: "I cannot separate my fluorinated alcohol from non-fluorinated impurities."
When distillation fails due to azeotropes (common with fluorinated alcohols [3]) or crystallization fails due to "oiling out" (weak intermolecular forces), you must exploit the fluorine-fluorine interaction .
The Science:
Perfluoroalkyl chains are both hydrophobic and lipophobic.[11] They segregate into a third phase: the "fluorous" phase. Using silica functionalized with perfluorooctyl chains (C8F17), you can retain fluorinated molecules while washing away standard organic impurities [4].
Protocol: Fluorous SPE (F-SPE)
Applicable for compounds with heavy fluorine content or perfluoro-tags.
Conditioning: Rinse the F-SPE cartridge with the elution solvent (e.g., MeOH) followed by the loading solvent (e.g., 80:20 MeOH:H₂O).
Loading: Dissolve crude oil in a minimum amount of DMF or loading solvent. Apply to cartridge.
The Hazard:
Fluorinated aromatic alcohols are generally stable, but specific conditions can trigger defluorination , releasing Fluoride ions (F⁻) which form Hydrofluoric Acid (HF) in the presence of protons [5].
High-Risk Scenarios:
Nucleophilic Aromatic Substitution (SNAr): If your purification involves heating a fluorinated phenol with a strong nucleophile (amines, thiols) in a basic medium, F⁻ is a leaving group.
Combustion/Waste Disposal: Never dispose of fluorinated solvents or residues in standard organic waste streams destined for non-specialized incinerators without labeling. Incomplete combustion releases HF gas [6].
Safety Protocol:
Buffer Availability: Keep 2.5% Calcium Gluconate gel on hand at all times.
Glassware Check: If distillation flasks show "frosting" or etching, HF has formed. Neutralize immediately with Calcium Carbonate or Calcium Hydroxide.
Waste Labeling: Clearly label all waste as "Fluorinated Organic - Potential HF Generator."
FAQ: Quick Answers
Q: My fluorinated benzyl alcohol is oiling out during recrystallization. What solvent should I use?A: Standard organic solvents often fail because fluorine doesn't participate well in London Dispersion forces. Try a "Fluorous Hybrid" system . Dissolve the compound in a small amount of Trifluorotoluene (PhCF₃) (which solvates the fluorinated part) and layer it with Hexane or Pentane. The PhCF₃ acts as a bridge between the fluorinated solute and the non-polar anti-solvent.
Q: Can I use GC-MS for these compounds?A: Yes, but be aware of mass discrimination . Fluorinated compounds are heavy.[5] Also, ensure your ionization source doesn't cause excessive fragmentation of the C-F bond, which can obscure the molecular ion. Electrospray Ionization (ESI) in negative mode is often superior for acidic fluorinated phenols [7].
References
Correlations and predictions of pKa values of fluorophenols. J Phys Chem A. (2006).
Absolute pKa Determinations for Substituted Phenols. AFIT. (2002).[12]
Azeotropes - Chemistry LibreTexts. (2023).
Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH. (2007).[11]
"stability issues of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- under acidic conditions"
Technical Support Center: Stability & Handling of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- Topic: Stability issues of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- under acidic conditions CAS Registry Number: 2091142-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Topic: Stability issues of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- under acidic conditions
CAS Registry Number: 2091142-16-2
Synonyms: (5-Ethoxy-2-fluoro-3-methylphenyl)methanol; 5-Ethoxy-2-fluoro-3-methylbenzyl alcohol.
Executive Summary: The Acid-Sensitivity Paradox
As a Senior Application Scientist, I often see researchers treat Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- as a standard benzyl alcohol. This is a critical oversight. While the 2-fluoro substituent exerts an inductive electron-withdrawing effect that theoretically destabilizes the benzylic carbocation (slowing
pathways), the 5-ethoxy group activates the aromatic ring at the C4 and C6 positions.
Under acidic conditions, this molecule faces a "dual-threat" scenario:
Self-Alkylation (Friedel-Crafts): The activated ring acts as a nucleophile, attacking the protonated alcohol of a neighboring molecule.
Etherification: Competitive formation of symmetrical dibenzyl ethers.
This guide provides the mechanistic logic and validated protocols to navigate these stability issues.
Critical Troubleshooting (Q&A)
Q1: "I used 4N HCl in Dioxane to remove a protecting group elsewhere, but my benzyl alcohol yield is low. Where did it go?"
Diagnosis: You likely converted your alcohol into 5-ethoxy-2-fluoro-3-methylbenzyl chloride .
The Mechanism: In the presence of strong nucleophilic acids (HCl, HBr), the protonated hydroxyl group (
) is an excellent leaving group. Despite the destabilizing fluorine, the chloride ion is a strong enough nucleophile to displace water via an -like transition state.
Solution:
Switch Acids: Use non-nucleophilic acids like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) if acidic conditions are mandatory.
Buffer Systems: If HCl is required for another step, buffer the reaction to pH 4–5 or reduce temperature to 0°C to kinetically inhibit the substitution at the benzylic position.
Q2: "My product isolated as a thick, gummy oil instead of a solid. NMR shows a complex aliphatic region."
Diagnosis: You are observing oligomerization or dibenzyl ether formation .
The Mechanism:
Ether Formation:
. This is the primary degradation pathway in non-nucleophilic acids at concentrations .
Oligomerization: The 5-ethoxy group activates the C4 and C6 positions. A benzylic carbocation (formed transiently) attacks these positions on a second molecule, forming a methylene-bridged dimer.
Solution:
Concentration Control: Perform acid-catalyzed steps at high dilution (
). Second-order reactions (dimerization) are exponentially suppressed by dilution.
Quench Protocol: Never concentrate acidic reaction mixtures. Neutralize in situ with saturated
before solvent evaporation.
Q3: "Can I use this compound as a stock solution in HPLC mobile phases containing 0.1% Formic Acid?"
Diagnosis: Yes, but with shelf-life limitations.
Analysis: 0.1% Formic acid (pH ~2.7) is generally too weak to drive rapid degradation of this specific fluorinated benzyl alcohol at room temperature. The inductive effect of the 2-F group protects the benzylic center from easy ionization compared to non-fluorinated analogs.
Recommendation:
Stability Window: Stable for 24–48 hours at room temperature in 0.1% FA/Acetonitrile.
Long-term Storage: Store stock solutions in neutral solvents (DMSO or MeOH without acid) at -20°C.
Mechanistic Insights (The "Why")
To troubleshoot effectively, one must understand the electronic "tug-of-war" within the molecule.
The Destabilizer (2-Fluoro): Located ortho to the benzylic carbon, the fluorine atom is highly electronegative. It pulls electron density away from the benzylic carbon (
-withdrawal), making the formation of the benzylic carbocation energetically costly. This protects the molecule from rapid degradation compared to standard methoxy-benzyl alcohols.
The Activator (5-Ethoxy): Located meta to the benzylic carbon, the ethoxy group does not stabilize the cation directly via resonance. However, it donates electrons into the ring system, making the ring carbons (specifically C4 and C6) nucleophilic.
The Result: The molecule is resistant to spontaneous ionization but highly susceptible to acid-catalyzed nucleophilic attack (by
or another aromatic ring) once forced.
Visualizing the Degradation Pathways
Caption: Degradation pathways under acidic conditions. Note that the 2-Fluoro group slows cation formation, but nucleophilic attack (SN2) by Chloride remains a high risk.
Optimized Protocols
Protocol A: Safe Workup of Acidic Reactions
Use this when the compound is present in a reaction mixture containing acid (e.g., TFA, HCl).
Cool Down: Cool the reaction mixture to
(ice bath).
Dilution: Dilute the mixture with an inert solvent (DCM or EtOAc) to reduce the acid concentration below
.
Neutralization (Critical):
Do NOT use strong bases (NaOH) which might cause Cannizzaro reactions or other base-catalyzed disproportionations.
USE Saturated aqueous
or Phosphate Buffer (pH 7.0). Add slowly with vigorous stirring until the aqueous layer pH is 7–8.
Separation: Separate layers immediately. Wash the organic layer with Brine.
Drying: Dry over
(neutral) rather than (slightly acidic Lewis acid character can sometimes trigger sensitive alcohols).
Protocol B: Analytical Monitoring (HPLC)
Use this to distinguish the alcohol from its degradation products.
Note: The "Ether Dimer" and "Chloride" are significantly more lipophilic than the parent alcohol and will elute at higher organic percentages.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzyl Alcohol Derivatives and Stability. (General reference for benzyl alcohol reactivity). Retrieved from [Link]
American Chemical Society. (2026). Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. (Contextual usage of the intermediate in medicinal chemistry). Retrieved from [Link]
Royal Society of Chemistry. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives. (Mechanisms of benzyl alcohol transformations). Retrieved from [Link]
Optimization
"how to remove impurities from Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- crude product"
Answering the complex challenges of API purification requires a blend of systematic methodology and deep mechanistic understanding. This Technical Support Center is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the complex challenges of API purification requires a blend of systematic methodology and deep mechanistic understanding. This Technical Support Center is designed for researchers, scientists, and drug development professionals to provide both foundational guidance and in-depth troubleshooting for the purification of the crude product, Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- . As a Senior Application Scientist, my goal is to not only provide protocols but to illuminate the rationale behind each step, empowering you to adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when purifying a novel substituted benzyl alcohol.
Q1: What are the likely impurities in my crude Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- product?
A1: The identity and quantity of impurities are intrinsically linked to the synthetic route employed. However, for substituted benzyl alcohols, we can anticipate several common classes of impurities:
Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding benzaldehyde, benzoic acid, or a benzyl halide.
Reaction Byproducts: If a Grignard reaction was used to synthesize the alcohol, a common side-reaction is the coupling of the Grignard reagent with unreacted starting material, leading to the formation of non-polar biphenyl-type impurities.[1][2]
Degradation Products: Benzyl alcohols are susceptible to oxidation, which would convert your target compound into the corresponding, more polar, 5-ethoxy-2-fluoro-3-methylbenzaldehyde.[3]
Residual Solvents and Reagents: Traces of solvents (e.g., THF, Diethyl Ether, Toluene) or reagents used in the synthesis or workup may persist.[4]
Q2: I've just finished my reaction. What is the first and most crucial step for initial cleanup?
A2: A liquid-liquid extraction (LLE) workup is the essential first step.[5][6][7] This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution.[8][9] By washing the organic layer with specific aqueous solutions, you can remove a significant portion of impurities. For instance:
A wash with a weak base (e.g., saturated sodium bicarbonate solution) will deprotonate and remove acidic impurities, such as unreacted benzoic acid.
A wash with a weak acid (e.g., dilute HCl) can remove basic impurities.
A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying and concentration.
Q3: My crude product is a solid after removing the solvent. How should I approach purification?
A3: If your product is a solid, recrystallization is often the most efficient and scalable purification method.[10][11] The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly.[12][13] As the solution cools, the solubility of your target compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[14] The key is selecting an appropriate solvent where your product has high solubility at high temperatures and low solubility at room or cold temperatures.
Q4: Recrystallization attempts have failed, or my product is an oil. What is the most reliable alternative?
A4:Flash column chromatography is the gold standard for purifying compounds that are difficult to crystallize or are oils.[15][16] This technique separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through it.[17] Because your target compound is a moderately polar benzyl alcohol, it will interact with the polar silica gel. By starting with a non-polar solvent and gradually increasing the polarity, you can selectively elute first the non-polar impurities, then your desired product, and finally the highly polar impurities.
Purification Strategy Workflow
The following diagram outlines the logical flow for purifying your crude product, from initial workup to final isolation.
Caption: General purification workflow for the target compound.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
Causality: This initial workup is designed to rapidly remove ionic and highly polar impurities from the main organic product stream before concentration.
Step-by-Step Methodology:
Dissolution: Dissolve your entire crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 3-5 mL of solvent per gram of crude material.
Aqueous Wash (Base): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently 5-10 times, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes acidic impurities.
Aqueous Wash (Water): Add an equal volume of deionized water, shake as before, and discard the aqueous layer. This removes any residual NaHCO₃.
Aqueous Wash (Brine): Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to "pull" residual water out of the organic layer, initiating the drying process. Discard the aqueous layer.
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until it no longer clumps together.
Filtration & Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator to yield the crude, extracted product.
Protocol 2: Recrystallization
Causality: This protocol leverages the differential solubility of the target compound versus its impurities at varying temperatures to achieve high purity. Success is critically dependent on selecting the right solvent system.
Step 1: Solvent Screening
Place approximately 20-30 mg of your crude solid into several small test tubes.
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (see table below). A good candidate solvent will not dissolve the compound at room temperature.
For solvents that did not dissolve the solid, gently heat the test tube in a water or sand bath. A good solvent will dissolve the solid completely when hot.
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of a large quantity of crystals.
If a single solvent is not effective, try a binary solvent system (e.g., dissolve the compound in a small amount of a "good" hot solvent like DCM or EtOAc, then add a "poor" solvent like hexanes dropwise until the solution becomes cloudy, then reheat to clarify and cool).[14]
Table 1: Common Recrystallization Solvents
Solvent
Polarity
Boiling Point (°C)
Notes
Hexanes / Heptane
Non-Polar
69 / 98
Good for non-polar compounds or as an anti-solvent.
A good general-purpose solvent, often used in a pair.
Ethyl Acetate (EtOAc)
Ester
77
Medium polarity, excellent for many organic compounds.
Ethanol (EtOH)
Alcohol
78
A polar solvent, often used with water for polar compounds.
| Water | Polar | 100 | Used for very polar compounds. |
Step 2: Bulk Recrystallization
Place the crude solid in an appropriately sized Erlenmeyer flask.
Add the chosen solvent in small portions while heating the flask (with a boiling stick or magnetic stirring) on a hot plate. Add just enough hot solvent to completely dissolve the solid.[10]
If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Allow the crystals to air-dry on the filter paper or in a vacuum oven.
Protocol 3: Flash Column Chromatography
Causality: This is a preparative separation technique that exploits the polarity differences between the product and impurities. The choice of the mobile phase is determined by prior analysis using Thin-Layer Chromatography (TLC).
Step 1: TLC Method Development
Dissolve a small amount of your crude product in a volatile solvent like DCM.
Spot the solution onto a silica gel TLC plate.
Develop the plate in a chamber containing a test solvent system. A good starting point for your compound is a mixture of Hexanes and Ethyl Acetate (e.g., 9:1, 4:1, 1:1).
Visualize the plate under a UV lamp. The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4, with clear separation from other spots.[18]
Step 2: Column Preparation and Elution
Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material for a moderately difficult separation.[19] Prepare a slurry of the silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[17]
Sample Loading:
Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and carefully pipette it onto the top of the silica bed.
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.
Elution: Carefully add the mobile phase to the column. Apply positive pressure (using a pump or inert gas) to achieve a steady flow. Start with the low-polarity solvent system determined by TLC.
Gradient Elution: Collect fractions in test tubes. As the elution progresses, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 to 80:20 Hexanes:EtOAc). This will sequentially elute compounds of increasing polarity.
Fraction Analysis: Spot each collected fraction on a TLC plate and develop it to identify which fractions contain your pure product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-.
Troubleshooting Decision Matrix
This diagram helps guide your choices when initial purification attempts are not successful.
Caption: Decision matrix for troubleshooting common purification issues.
Schwartz, R. D., & Brasseaux, D. J. (1963). Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science, 1(6), 1-4. [Link]
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
University of California, Los Angeles. Recrystallization. [Link]
Goñi, G., & Iribarren, A. M. (1995). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 59(12), 2297-2301. [Link]
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link]
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
University of Colorado Boulder. Common Solvents for Crystallization. [Link]
Organic Chemistry Portal. Synthesis of benzyl alcohols. [Link]
Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [Link]
"preventing byproduct formation in the methylation of fluorinated phenols"
Introduction: The Fluorine Paradox Welcome to the technical support guide for fluorinated phenol functionalization. If you are here, you are likely experiencing one of two extremes: incomplete conversion (the starting ma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Paradox
Welcome to the technical support guide for fluorinated phenol functionalization. If you are here, you are likely experiencing one of two extremes: incomplete conversion (the starting material remains) or defluorination/decomposition (the fluorine atoms are falling off).
Fluorine substituents create a unique electronic environment that breaks standard organic chemistry heuristics.
High Acidity: Fluorine is highly electronegative.[1] It stabilizes the phenoxide anion via induction, significantly lowering the
(making the phenol more acidic).
Low Nucleophilicity: That same stabilization makes the resulting phenoxide "happy" and stable, reducing its drive to attack electrophiles (like methyl iodide).
Ring Labillity: In polyfluorinated systems, the aromatic ring becomes electron-deficient, making it susceptible to nucleophilic aromatic substitution (
), where a base or nucleophile attacks the ring and displaces a fluorine atom.
This guide provides self-validating protocols to navigate these competing factors.
Module 1: Preventing
(Defluorination)
Symptom: You observe "extra" peaks in NMR/LCMS, often corresponding to the loss of 19F signals or the addition of solvent molecules (e.g., methoxide incorporation).
Cause: The aromatic ring is too electron-poor. Standard bases (NaOH, NaOMe) or nucleophilic solvents attack the ring ipso to a fluorine atom.
The Mechanism of Failure
When using strong bases in nucleophilic solvents (e.g., NaOMe in MeOH), the methoxide ion acts as a nucleophile, attacking the electron-deficient ring rather than deprotonating the phenol for methylation.
The Solution: Non-Basic Methylation (TMS-Diazomethane)
For polyfluorinated substrates (3+ fluorine atoms), avoid basic conditions entirely. Use Trimethylsilyldiazomethane (
). This reagent requires the substrate to be acidic to activate the methylation, making it ideal for fluorophenols (which are naturally acidic).
Protocol A: TMS-Diazomethane Methylation
Best for: Pentafluorophenol, Tetrafluorophenol
Dissolve: 1.0 equiv of fluorophenol in Toluene:Methanol (4:1).
Note: Methanol is required to activate
, but in the absence of strong base, it will not cause .
Add: Add 2.0 equiv of
(2.0 M in hexanes) dropwise at 0°C.
Monitor: Nitrogen gas will evolve. Stir at room temperature for 1 hour.
Quench: Dropwise addition of acetic acid until yellow color persists (destroys excess reagent).
Why it works: The acidic phenol protonates
, generating a highly reactive methyl diazonium species in situ, which immediately methylates the phenol oxygen. No strong base exists to attack the ring.
Symptom: Reaction stalls. Starting material persists despite excess methylating agent.
Cause: The fluorines pull electron density away from the oxygen, making the phenoxide a weak nucleophile.
Solution: The "Cesium Effect" and Polar Aprotic Solvents.
The Cesium Effect
Potassium (
) and Sodium () form tight ion pairs with phenoxides in organic solvents, "caging" the oxygen. Cesium () is a large, soft cation with a diffuse charge. It forms a loose ion pair, leaving the phenoxide "naked" and more reactive.
Protocol B: Cesium-Promoted Williamson Ether Synthesis
Best for: Mono- and Di-fluorophenols (e.g., 2-fluorophenol)
Component
Recommendation
Scientific Rationale
Base
Cesium Carbonate ()
Large cation radius breaks tight ion pairing, boosting nucleophilicity [1].
Solvent
DMF or Acetone
Polar aprotic solvents solvate the cation but not the anion, leaving the phenoxide free to attack.
Reagent
Methyl Iodide (MeI)
More reactive than dimethyl sulfate; "Soft" electrophile matches the "Hard" phenoxide less well, but high reactivity compensates.
Step-by-Step:
Mix: 1.0 equiv Fluorophenol + 1.5 equiv
in DMF (0.5 M concentration).
Stir: Stir for 15 mins at RT to ensure deprotonation (color change often observed).
Alkylate: Add 1.2 equiv Methyl Iodide (MeI).
Heat: If mono-fluoro, RT is sufficient. If di/tri-fluoro, heat to 60°C.
Workup: Dilute with water, extract with EtOAc. (DMF requires thorough water washes to remove).
Symptom: Formation of C-methylated byproducts (methyl group on the ring, not the oxygen).
Cause: Phenoxides are ambident nucleophiles. The Oxygen is a "hard" center; the Ring Carbon is a "soft" center.
Troubleshooting:
Solvent Choice:
Protic Solvents (Avoid): Solvents like ethanol hydrogen-bond to the Oxygen, blocking it and encouraging the electrophile to attack the Carbon (C-alkylation).
Aprotic Solvents (Use): DMF, DMSO, or Acetone do not shield the Oxygen, favoring O-methylation.
Leaving Group:
Use Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) . These are "harder" electrophiles compared to allylic halides, favoring reaction with the "hard" Oxygen.
Decision Matrix: Which Method to Use?
Use this flowchart to select the correct protocol based on your substrate's acidity and fragility.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned bright yellow/orange upon adding base. Is this normal?A: If you are using a polyfluorinated phenol, this is a warning sign. It often indicates the formation of a Meisenheimer complex, a precursor to
defluorination or oxidation of the electron-rich phenoxide. If using Method B (), ensure your solvent is strictly anhydrous and deoxygenated. If the color persists and yield is low, switch to Method A (Acidic/Neutral conditions).
Q: Can I use NaH (Sodium Hydride) to force the reaction?A:Not recommended. While NaH is a strong base, it is "overkill" for fluorophenols (which are already acidic). Furthermore, the high localized basicity can trigger immediate defluorination (
) or polymerization of highly fluorinated substrates. is safer and more effective due to the cation effect [2].
Q: I see a byproduct with M+14 mass. What is it?A: This is likely C-methylation (addition of a methyl group to the ring in addition to the oxygen, or instead of). Ensure you are using a polar aprotic solvent (DMF) to favor O-alkylation. If using
, reduce the equivalents or lower the temperature, as carbene insertion into C-H bonds is possible (though rare on electron-deficient rings).
References
Finkelstein, H. "The Cesium Effect: Counter-ion impacts on Nucleophilicity." Journal of Organic Chemistry, 2012 . (Context: Cesium Carbonate mediated alkylation).
Van 't Erve, T.J., et al. "Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization."[2][3] Environment International, 2010 .[2][3] (Context: TMS-Diazomethane protocols for phenols).
Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (Context: HSAB Theory and Ambident Nucleophiles).
Neumann, C.N., et al. "Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates." J. Am. Chem. Soc., 2017 . (Context: Reactivity of fluorinated phenols and SNAr mechanisms).
"impact of moisture on the stability of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-"
This response is structured as a dedicated Technical Support Center for researchers working with specialized intermediates. It synthesizes chemical principles with practical troubleshooting for Benzenemethanol, 5-ethoxy-...
Author: BenchChem Technical Support Team. Date: February 2026
This response is structured as a dedicated Technical Support Center for researchers working with specialized intermediates. It synthesizes chemical principles with practical troubleshooting for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- .
Welcome to the Technical Resource Hub. This guide addresses the stability profile of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- , specifically focusing on moisture-induced degradation and handling protocols.
Executive Summary: The Moisture Impact
Status:CRITICALRisk Level: High (Conditional)
While benzyl alcohols are generally considered stable, the specific substitution pattern of this compound (5-ethoxy-2-fluoro-3-methyl-) renders it significantly more reactive than unsubstituted benzyl alcohol.
The 5-ethoxy group (strong electron donor) stabilizes the benzylic carbocation intermediate. In the presence of moisture and even trace acidity (ppm levels), this compound is prone to acid-catalyzed dehydration , leading to the formation of dibenzyl ethers (dimerization) . Moisture acts as the vector for this reaction by solubilizing residual acidic salts from previous synthetic steps.
Diagnostic Troubleshooting (FAQ)
Identify your issue below to find the immediate solution.
Q1: My white crystalline solid has turned into a sticky gum or oil. Is it still usable?
Diagnosis:Moisture-Induced Depression of Melting Point / Hygroscopicity.
Cause: The ethoxy ether linkage increases hygroscopicity. Absorbed water lowers the melting point (colligative property), causing the crystal lattice to collapse into a "melt" or gum.
Action:
Perform a Karl Fischer (KF) titration. If water > 0.5%, the physical change is likely moisture-driven.
Do NOT heat to dry (risk of polymerization).
Dissolve in dry Dichloromethane (DCM), dry over MgSO₄, filter, and concentrate under high vacuum at
.
Usability: If HPLC purity is >98%, it is usable.[1] If purity has dropped, see Q2.
Q2: HPLC analysis shows a new, late-eluting peak (RRT ~1.8-2.0). What is it?
Cause: This is the primary degradation pathway. The "wet" environment facilitated protonation of the alcohol, followed by nucleophilic attack by another alcohol molecule.
Mechanism:
Action: This impurity is difficult to remove via recrystallization due to similar solubility profiles. Column chromatography is required for purification.
Q3: The yield of my next step (Chlorination/Bromination) is significantly lower than expected.
Diagnosis:Reagent Quenching.
Cause: If you are converting this alcohol to a benzyl halide (e.g., using
or ), absorbed moisture will react violently with these reagents before they react with the alcohol.
Action: Implement the Azeotropic Drying Protocol (see Section 4) immediately before use.
Technical Deep Dive: The Degradation Mechanism
Understanding why this specific molecule behaves this way.
The stability issues arise from the electronic synergy of the substituents:
5-Ethoxy Group (+M Effect): This is a strong electron-donating group. It donates electron density into the benzene ring, stabilizing the positive charge that forms at the benzylic position during degradation.
Moisture as a Catalyst Vector: Water itself is not the acid, but it dissolves trace acidic residues (e.g., HCl salts from a previous pyridine coupling step) to create the catalytic environment necessary for the carbocation formation.
Pathway Visualization
The following diagram illustrates the moisture-facilitated dimerization pathway.
Caption: Acid-catalyzed dimerization pathway facilitated by moisture and stabilized by the 5-ethoxy electron-donating group.
Remediation & Prevention Protocols
Protocol A: Azeotropic Drying (Rescue Strategy)
Use this if KF > 0.1% but degradation is < 1%.
Dissolution: Dissolve the crude alcohol in 2-MeTHF (2-Methyltetrahydrofuran) or Toluene (ratio 1g : 10mL).
Distillation: Perform a vacuum distillation at
. The water-solvent azeotrope will distill off first.
Chase: Repeat the process twice with fresh anhydrous solvent.
Verification: Test KF. Target is
.
Protocol B: Long-Term Storage (Prevention)
Standard Operating Procedure (SOP) for Inventory.
Parameter
Specification
Rationale
Temperature
to
Slows kinetic rate of dimerization.
Atmosphere
Argon or Nitrogen (Blanketed)
Prevents moisture ingress from humid air.
Container
Amber Glass + Teflon Liner
Prevents light degradation (secondary risk) and ensures seal.
Desiccant
Silica Gel Pack (External)
Do not place desiccant directly in contact with the powder.
Retest Date
6 Months
Check HPLC purity for "Bis-ether" formation.
References & Grounding
Electronic Effects in Benzyl Alcohols:
Source: The stability of benzylic carbocations is directly correlated to electron-donating substituents (like Ethoxy/Methoxy). See: Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP.
Relevance: Confirms that alkoxy-substituted benzyl alcohols are prone to dehydration/etherification under mild acidic conditions.
Link:
General Stability of Benzyl Alcohols:
Source:Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions.
Relevance: Establishes the baseline reactivity of the class, including oxidative and acid-catalyzed pathways.
Relevance: Provides standard handling procedures for 2-chloro-6-fluoro-3-methylbenzyl alcohol (structural analog), emphasizing "Store in a well-ventilated place. Keep container tightly closed." to prevent hydrolysis/degradation.
Link:
Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.
"refining the workup procedure for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- synthesis"
Technical Support Center: Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- Synthesis Introduction: The successful synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, a substituted aromatic alcohol, is critically depen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- Synthesis
Introduction:
The successful synthesis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, a substituted aromatic alcohol, is critically dependent on a well-designed and meticulously executed workup procedure. This phase of the synthesis is where the crude product is separated from unreacted starting materials, byproducts, and catalysts. Improper workup can lead to significant yield loss, product degradation, or persistent impurities that complicate final purification. This guide provides a comprehensive technical resource for researchers, offering detailed troubleshooting advice and validated protocols to refine the workup and isolation of this target molecule.
Troubleshooting Guide: Common Workup Issues & Solutions
This section addresses specific problems that may arise during the workup of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, particularly following a Grignard-based synthesis or the reduction of a corresponding aldehyde/ester.
Q1: My final yield is unexpectedly low. Where could the product have gone?
A1: Low yield is a frequent issue that can be traced to several steps in the workup process. Here are the most common causes and how to investigate them:
Product Solubility in Aqueous Layers: Benzenemethanol derivatives, while primarily organic-soluble, possess a hydroxyl group that imparts slight water solubility. This solubility can be exacerbated in acidic or basic aqueous layers.
Solution: Before discarding any aqueous washes, re-extract them one or two more times with your organic solvent (e.g., diethyl ether, ethyl acetate). To decrease the solubility of your product in the aqueous phase, use a saturated sodium chloride solution (brine) for the final wash. This technique, known as "salting out," increases the polarity of the aqueous layer, driving the organic compound into the organic phase.[1]
Product Volatility: While substituted benzyl alcohols are not extremely volatile, some loss can occur during solvent removal on a rotary evaporator, especially if high vacuum or excessive heat is applied.
Solution: Remove the solvent under reduced pressure at a moderate temperature (typically ≤ 40°C). If you suspect product loss, you can check the solvent collected in the rotovap's receiving flask by TLC or ¹H NMR.[2]
Incomplete Quenching or Precipitation: If the reaction (e.g., a Grignard reaction) is not properly quenched, the magnesium alkoxide salt of your product may not fully hydrolyze to the desired alcohol. This salt can be insoluble or get trapped in precipitates.[3]
Solution: Ensure the quenching solution (e.g., saturated aqueous NH₄Cl or dilute HCl) is added slowly at 0°C with vigorous stirring. After addition, allow the mixture to warm to room temperature and stir until all solids dissolve. Check that the aqueous layer is acidic (pH ~5-6 for NH₄Cl, pH ~1-2 for HCl) with pH paper to confirm complete neutralization of the basic alkoxide.[3][4]
Q2: I've formed a persistent emulsion during liquid-liquid extraction that won't separate.
A2: Emulsions are a common frustration, often caused by fine particulate matter, salts, or the amphiphilic nature of certain byproducts.[5] Breaking them requires patience and a systematic approach.
Initial Steps:
Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
Gently swirl the funnel instead of shaking vigorously.
Chemical Methods:
Add Brine: Introduce a small amount of saturated NaCl solution. The increased ionic strength of the aqueous layer often helps to break the emulsion.[6]
Change Solvent Volume: Try adding more of the organic solvent to dilute the mixture, which can sometimes destabilize the emulsion.
Physical Methods:
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can remove the particulate matter that is stabilizing the emulsion.
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q3: My crude ¹H NMR spectrum shows significant amounts of unreacted starting material (e.g., 5-ethoxy-2-fluoro-3-methylbenzaldehyde). What went wrong?
A3: This indicates an incomplete reaction. While this is primarily a reaction optimization issue, the workup can sometimes give misleading results if not handled correctly.
Reaction Check: The primary cause is insufficient reaction time, incorrect temperature, or deactivated reagents (e.g., wet Grignard reagent).[7] Ensure your reaction has gone to completion by TLC analysis before initiating the workup.
Workup-Related Cause: If a reducing agent like NaBH₄ was used and the reaction was quenched prematurely, the remaining active reagent could react with the workup solvent or other components, halting the reduction.
Solution: When using hydride-based reducing agents, ensure the reaction is complete before quenching. A common method is to quench slowly with acetone to consume excess hydride, followed by the addition of water or acid.
Q4: After solvent removal, my product is a colored oil that refuses to crystallize, but literature suggests it should be a solid. How do I purify it?
A4: An oily product often points to the presence of impurities that disrupt the crystal lattice. The color also suggests high-molecular-weight byproducts.
Primary Purification - Column Chromatography: This is the most effective method for removing impurities.[8]
Recommended Conditions: Use silica gel as the stationary phase. For the mobile phase, start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate. Monitor the fractions by TLC to isolate the pure product.
Secondary Purification - Recrystallization: Once a purer fraction is obtained from chromatography, you can attempt recrystallization.
Solvent Screening: Test solubility in various solvents (e.g., hexanes, toluene, diethyl ether, or a mixture like hexanes/ethyl acetate) to find a system where the product is soluble when hot but sparingly soluble when cold.
Frequently Asked Questions (FAQs)
Q: What is the recommended quenching agent for a Grignard synthesis of this alcohol?
A: The choice of quenching agent is critical.
Saturated Ammonium Chloride (NH₄Cl): This is the preferred method. It is a weakly acidic salt that effectively protonates the magnesium alkoxide to form the alcohol without the risks associated with strong acids.[9] It is less likely to cause side reactions like dehydration, which can be promoted by strong acids.
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): While effective, strong acids should be used with caution. They can promote the elimination of water from the benzyl alcohol to form an undesired styrene or ether byproduct, especially if the reaction mixture is allowed to warm up.[10] Use at 0°C and work quickly.
Q: How can I effectively dry the organic layer before solvent evaporation?
A: Residual water can inhibit crystallization and interfere with analysis.
Wash with Brine: Before adding a drying agent, wash the organic layer with saturated NaCl solution. This removes the bulk of dissolved water.[1]
Use an Anhydrous Salt: Add a suitable amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic solution. MgSO₄ is fast and has a high capacity, but can be slightly acidic. Na₂SO₄ is neutral and inexpensive but slower and less efficient.[11]
Ensure Sufficiency: Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating that all the water has been absorbed.
Filter: Remove the drying agent by gravity or vacuum filtration before concentrating the solution.
Q: What are the best practices for monitoring the workup process?
A: Thin-Layer Chromatography (TLC) is your most valuable tool.[8]
Before Workup: Spot the crude reaction mixture to confirm the consumption of starting material and the formation of the product.
During Extraction: After separating the layers, spot a small sample of both the organic and aqueous layers on a TLC plate. This will confirm that your product is in the organic phase and help you decide if the aqueous layer needs to be re-extracted.[2]
After Purification: Spot the fractions collected from column chromatography to identify which ones contain the pure product.
Visualized Workflows and Data
General Workup Procedure Flowchart
This diagram outlines the standard sequence of operations for the workup and isolation of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-.
Caption: Standard workflow for the workup and purification process.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common workup problems.
Caption: Decision tree for troubleshooting common workup issues.
Table 1: Recommended Solvents for Extraction & Chromatography
Solvent
Boiling Point (°C)
Polarity Index
Use Case
Notes
Diethyl Ether
34.6
2.8
Extraction
Excellent solvent for Grignard products. Highly volatile and flammable.[7]
Ethyl Acetate
77.1
4.4
Extraction, Chromatography
Good general-purpose solvent. Can slowly hydrolyze in acid/base.
Dichloromethane
39.6
3.1
Extraction
Effective, but denser than water. More toxic than other options.
Hexanes
~69
0.1
Chromatography
Non-polar mobile phase component. Used to elute non-polar impurities.
Toluene
110.6
2.4
Recrystallization
Good for recrystallizing aromatic compounds. High boiling point.
Detailed Experimental Protocol: Standard Workup Procedure
This protocol assumes the synthesis was performed via a Grignard reaction in a 100 mL round-bottom flask using diethyl ether or THF as the solvent. Adjust volumes accordingly based on your reaction scale.
Equipment:
250 mL Separatory Funnel
Two 250 mL Erlenmeyer Flasks
Ice Bath
pH paper
Glass Funnel and Filter Paper
Anhydrous Sodium Sulfate (Na₂SO₄)
Rotary Evaporator
TLC plates, chamber, and UV lamp
Procedure:
Reaction Quenching:
Cool the reaction flask containing the crude mixture to 0°C in an ice bath.
Slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel with vigorous stirring. Caution: The quench can be exothermic.
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes, or until any precipitated salts have dissolved.
Phase Separation:
Transfer the entire mixture to a 250 mL separatory funnel.
Rinse the reaction flask with ~20 mL of diethyl ether and add this to the separatory funnel to ensure a complete transfer.
Stopper the funnel, invert, and vent immediately to release any pressure. Shake gently 5-10 times, venting frequently.
Place the funnel in a ring stand and allow the layers to fully separate. The top layer will be the organic phase (ether/THF).
Extraction and Washing:
Drain the lower aqueous layer into an Erlenmeyer flask.
Pour the upper organic layer out through the top of the funnel into a second clean Erlenmeyer flask.
Return the aqueous layer to the separatory funnel and re-extract with another 30 mL of diethyl ether to recover any dissolved product.
Combine this second organic extract with the first one. Discard the aqueous layer (or test by TLC if yields are a concern).
Wash the combined organic layers with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Vent frequently as CO₂ gas may evolve.[5]
Wash the organic layer with 50 mL of saturated aqueous NaCl (brine) to begin the drying process.[1]
Drying and Concentration:
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
Add a generous scoop of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps, add more until some remains free-flowing. Let it sit for 10-15 minutes.
Filter the solution through a fluted filter paper or a small plug of cotton/glass wool in a funnel, collecting the clear filtrate in a pre-weighed round-bottom flask.
Rinse the drying agent with a small amount of fresh diethyl ether and collect it in the same flask.
Remove the solvent using a rotary evaporator at a bath temperature of 30-40°C.
Purification:
The resulting crude oil or solid should be purified by silica gel column chromatography using a hexanes/ethyl acetate eluent system.
Combine the pure fractions (as determined by TLC) and remove the solvent on the rotary evaporator to yield the final product, Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-.
References
University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
University of Rochester. (n.d.). Troubleshooting: The Workup. Not Voodoo.
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
Organic Chemistry Lab Videos. (2020, October 30).
Jacques, B., & Joseph, T. (1970). U.S. Patent No. 3,523,978. U.S.
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Not Voodoo.
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo.
University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Chemistry 344 Lab Manual.
Wong, T. (n.d.). Grignard Reaction.
Tsumura, T., & Kurosawa, H. (1982). Canadian Patent No. CA1150316A. Canadian Intellectual Property Office.
ACS Publications. (2023, April 26).
ResearchGate. (2014, October 21). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?.
Organic Chemistry Portal. (n.d.). Synthesis of benzyl alcohols by benzylic substitution.
European Patent Office. (2001). EP1164118A2 - Process for producing benzyl alcohol.
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 17983-17988.
LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
Thomasson, W. E. (1940). Aromatic Aldehydes from Benzyl Alcohols via Inorganic Hypochlorite Oxidation. Journal of the American Chemical Society, 62(5), 1134-1135.
Choudhary, A., & Raines, R. T. (2011). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of Organic Chemistry, 76(9), 3626–3634.
Organic Syntheses. (n.d.).
Taylor & Francis Online. (n.d.). Benzyl alcohol – Knowledge and References.
Technical Support Center: Optimization of Catalyst Loading for the Synthesis of Substituted Benzyl Alcohols
Welcome to the technical support center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of substituted benzyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic reactions. Here, we move beyond simple protocols to explore the fundamental principles and causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.
The conversion of functional groups like aldehydes or toluenes to substituted benzyl alcohols is a cornerstone of organic synthesis. The efficiency, selectivity, and reproducibility of these transformations hinge critically on the optimization of catalyst loading. An incorrect catalyst amount can lead to a cascade of issues, from sluggish or incomplete reactions to the formation of undesirable byproducts and catalyst deactivation. This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses common problems encountered during the synthesis of substituted benzyl alcohols, focusing on the role of catalyst loading.
Issue 1: Low Conversion or Poor Yield
Question: My reaction shows low conversion of the starting material (e.g., a substituted benzaldehyde) to the desired benzyl alcohol. What are the likely causes related to catalyst loading, and how can I resolve this?
Answer:
Low conversion is a frequent challenge that can often be traced back to the catalyst. The primary causes related to catalyst loading are:
Insufficient Catalyst Loading: The most straightforward cause is an inadequate number of active catalytic sites for the amount of substrate. This leads to slow reaction rates and incomplete conversion within a practical timeframe.
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This can be exacerbated by an initial loading that is too low to compensate for the gradual loss of active sites. Common deactivation pathways include:
Poisoning: Byproducts, such as benzoic acid formed from over-oxidation, can adsorb strongly to the catalyst surface and block active sites[1]. Impurities in the starting materials or solvent can also act as poisons.
Sintering: For heterogeneous catalysts, metal nanoparticles can agglomerate at elevated temperatures, reducing the active surface area[2].
Leaching: The active metal may detach from the support and enter the solution, especially in liquid-phase reactions. This deactivates the heterogeneous catalyst, although the leached species might contribute to homogeneous catalysis[3].
Mass Transfer Limitations: In heterogeneous catalysis, if the catalyst loading is very high and poorly dispersed, the reaction rate may become limited by the diffusion of reactants to the catalyst surface rather than the intrinsic activity of the catalyst.
Caption: Decision workflow for troubleshooting low reaction conversion.
Issue 2: Poor Selectivity and Byproduct Formation
Question: My reaction is producing significant byproducts, such as the corresponding benzoic acid or toluene, instead of the target benzyl alcohol. How does catalyst loading influence this?
Answer:
Selectivity is a critical parameter, and catalyst loading plays a pivotal role. The formation of byproducts is often a result of either over-reaction or an alternative reaction pathway becoming dominant.
Over-oxidation to Benzoic Acid: In aerobic oxidation reactions, an excessively high catalyst loading or prolonged reaction time can lead to the oxidation of the desired benzyl alcohol to benzaldehyde, and subsequently to benzoic acid[1].
Over-reduction to Toluene (Hydrodeoxygenation): In the hydrogenation of benzaldehydes, a high catalyst loading, high hydrogen pressure, or elevated temperature can promote the hydrogenolysis of the benzyl alcohol product to form toluene[4].
Disproportionation/Cannizzaro Reaction: Under certain conditions, especially with basic catalysts, benzaldehyde can undergo disproportionation to yield both benzyl alcohol and benzoic acid[5][6]. The catalyst loading can influence the rate of this competing reaction.
Formation of Benzyl Benzoate: This ester can form from the reaction between benzyl alcohol and benzoic acid, a process that can also be catalyzed[1].
Optimizing catalyst loading is a balancing act. You need enough catalyst for efficient conversion of the starting material but not so much that it aggressively promotes subsequent reactions of the desired product.
The following table summarizes hypothetical but realistic data for the catalytic hydrogenation of p-chlorobenzaldehyde to illustrate the concept.
Catalyst Loading (mol% Pd/C)
Conversion of p-Cl-Benzaldehyde (%)
Selectivity to p-Cl-Benzyl Alcohol (%)
Selectivity to p-Cl-Toluene (%)
0.5
65
98
2
1.0
99
95
5
2.0
>99
80
20
5.0
>99
55
45
As shown, increasing the catalyst loading improves conversion but can drastically reduce selectivity to the desired alcohol.
Experimental Protocols
To provide actionable guidance, we present detailed methodologies for key experiments.
Protocol 1: Systematic Optimization of Heterogeneous Catalyst Loading
This protocol outlines a methodical approach to determine the optimal catalyst loading for maximizing yield and selectivity.
Setup: Prepare a series of identical reaction vessels. For this example, we'll use the hydrogenation of 4-methoxybenzaldehyde (1 mmol) in ethanol (10 mL) with a 5% Pd/C catalyst at room temperature under 1 atm H₂.
Catalyst Weighing: Accurately weigh the catalyst for different loadings. For a 1 mmol substrate scale, the required mass would be:
0.5 mol%: ~1.0 mg
1.0 mol%: ~2.1 mg
2.0 mol%: ~4.2 mg
4.0 mol%: ~8.5 mg
Reaction Execution:
To each vessel, add 4-methoxybenzaldehyde and ethanol.
Purge the vessels with an inert gas (N₂ or Ar), then add the pre-weighed catalyst under the inert atmosphere.
Purge the system with H₂ gas and maintain a positive pressure (e.g., using a balloon).
Stir the reactions vigorously at a constant temperature.
Monitoring and Analysis:
Withdraw aliquots from each reaction at set time points (e.g., 1, 2, 4, 8 hours).
Filter the aliquots immediately through a syringe filter (e.g., 0.22 µm PTFE) to remove the heterogeneous catalyst and quench the reaction.
Analyze the samples by GC or HPLC to determine the conversion of the starting material and the selectivity for the benzyl alcohol, toluene, and any other byproducts.
Interpretation: Plot conversion and selectivity versus catalyst loading at a fixed time point. The optimal loading is the one that provides the highest yield of the desired benzyl alcohol in a reasonable time frame without significant byproduct formation.
Protocol 2: Hot Filtration Test for Detecting Catalyst Leaching
This test is crucial for determining if the active catalytic species is truly heterogeneous or if leached homogeneous species are contributing to the observed reactivity[7][8].
Initial Reaction: Run the catalytic reaction under standard conditions for a period sufficient to achieve partial conversion (e.g., 20-50%).
Filtration: While the reaction is still at the reaction temperature (or as close as safely possible), quickly filter the entire reaction mixture through a hot filter funnel or a pre-heated syringe filter to completely remove the solid heterogeneous catalyst.
Continued Reaction of Filtrate: Transfer the hot, catalyst-free filtrate back into a clean reaction vessel and continue to maintain the reaction conditions (temperature, atmosphere).
Monitoring: Continue to take aliquots from the filtrate over time and analyze them.
Analysis:
If reaction progress stops: The catalysis is predominantly heterogeneous.
If reaction continues: A homogeneous catalytic species has leached from the solid support and is active in the solution. This indicates a potential issue with catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting range for catalyst loading in benzyl alcohol synthesis?
A1: The optimal loading varies significantly with the reaction type, catalyst, and substrate. However, the following table provides general starting points for common systems.
Reaction Type
Catalyst System
Typical Loading Range (mol%)
Notes
Hydrogenation of Aldehydes
Pd/C, Pt/C, Ru/C
0.1 - 2.0
Highly active; lower loadings are often sufficient[9].
Transfer Hydrogenation
Ru, Rh, or Ir complexes
0.5 - 5.0
Often requires higher loadings than direct hydrogenation[10][11].
Aerobic Oxidation of Toluene
Au-Pd/TiO₂, Co/Mn-based
1.0 - 5.0
Selectivity is a major challenge; loading must be carefully tuned[12][13].
Reduction with Hydrides
NaBH₄, LiAlH₄
Stoichiometric (≥25 mol% H⁻)
These are reagents, not catalysts, used in stoichiometric amounts[14].
Q2: How does the catalyst support (e.g., Al₂O₃, TiO₂, Carbon) affect performance and optimal loading?
A2: The support is not merely an inert scaffold; it plays a crucial role in catalysis.
Dispersion: A high-surface-area support like activated carbon or alumina allows for high dispersion of the metal nanoparticles, maximizing the number of active sites available per unit mass of metal. This can enable lower catalyst loadings[7][15].
Metal-Support Interactions: The support can electronically modify the metal catalyst, influencing its activity and selectivity. For example, TiO₂ has been shown to enhance the activity of Pd-Fe catalysts in the selective oxidation of benzyl alcohol[16].
Acidity/Basicity: The support's own acidic or basic properties can participate in the reaction, sometimes leading to side reactions if not chosen carefully.
Q3: My catalyst is specified as "5% Pd on Carbon". Does this mean I should use 5% of the weight of my substrate?
A3: This is a common point of confusion. The "5% Pd on Carbon" (or 5 wt. %) refers to the composition of the catalyst itself: 5% of the catalyst's total mass is palladium metal, and the remaining 95% is the carbon support. The amount of this material you add to your reaction is the "catalyst loading," which should be calculated based on the molar ratio of the active metal (Pd) to your substrate (e.g., 1 mol %).
Understanding the mechanism can aid in troubleshooting. Below is a generalized cycle for the transfer hydrogenation of a benzaldehyde derivative using a ruthenium catalyst and a hydrogen donor like 2-propanol.
A Predictive Comparative Analysis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- and Structurally Related Analogs
In the landscape of drug discovery and materials science, the nuanced effects of substituent patterns on the benzene ring of benzyl alcohol derivatives offer a fertile ground for molecular design. This guide provides a d...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and materials science, the nuanced effects of substituent patterns on the benzene ring of benzyl alcohol derivatives offer a fertile ground for molecular design. This guide provides a detailed comparative analysis of the novel compound, Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, against its structurally related, well-characterized analogs. While experimental data for the title compound is not yet publicly available, this analysis leverages established principles of physical organic chemistry and extensive data from similar compounds to predict its properties and reactivity. This predictive approach serves as a valuable roadmap for researchers interested in the synthesis and application of this and other polysubstituted benzyl alcohols.
Introduction: The Significance of Substituted Benzyl Alcohols
Benzyl alcohol, in its unsubstituted form, is a widely used compound with applications ranging from a solvent in inks and paints to a bacteriostatic preservative in pharmaceuticals.[1] Its simple structure, consisting of a benzene ring attached to a hydroxymethyl group, provides a versatile scaffold for chemical modification.[2] The addition of various substituents to the aromatic ring can dramatically alter the molecule's physicochemical properties, reactivity, and biological activity. For instance, fluorination can enhance metabolic stability and binding affinity, while alkyl and alkoxy groups can modulate lipophilicity and electronic properties.[3][4] Understanding these structure-property and structure-activity relationships is paramount for the rational design of new molecules with tailored functions.
This guide focuses on a predictive analysis of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, a compound with a unique combination of electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro) groups. To contextualize its anticipated characteristics, we will draw comparisons with the parent benzyl alcohol and its monosubstituted derivatives: 2-fluorobenzyl alcohol, 3-methylbenzyl alcohol, and 4-ethoxybenzyl alcohol.
Structural and Physicochemical Property Analysis
The substitution pattern on an aromatic ring dictates the electronic and steric environment of the benzylic alcohol moiety, which in turn influences its physical and chemical behavior.
Diagram of Comparative Structures
Caption: Relationship between the target compound and its structural analogs.
The substituents on Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- are expected to exert the following effects:
2-Fluoro Group : The fluorine atom at the ortho position is strongly electron-withdrawing via the inductive effect. This is anticipated to increase the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol.[3] It may also participate in intramolecular hydrogen bonding with the hydroxyl group, influencing its conformational preference.[4]
3-Methyl Group : The methyl group at the meta position is a weak electron-donating group through induction and hyperconjugation. Its steric bulk is minimal in this position.
5-Ethoxy Group : The ethoxy group at the para position to the fluorine is electron-donating through resonance and electron-withdrawing through induction. The resonance effect is generally dominant, leading to an overall electron-donating character.
The interplay of these electronic effects will determine the electron density of the aromatic ring and the reactivity of the benzylic carbon and hydroxyl group.
Predictions for the target compound are based on the additive effects of the substituents.
Spectroscopic Signature Analysis
The unique substitution pattern of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- will give rise to a distinct spectroscopic fingerprint.
1H and 13C NMR Spectroscopy
In the 1H NMR spectrum, the benzylic protons (-CH2OH) are expected to appear as a singlet, with a chemical shift influenced by the electronic nature of the ring. The protons of the ethoxy and methyl groups will also be visible. The aromatic region will show a complex splitting pattern due to the trisubstituted ring.
In the 13C NMR spectrum, the carbon bearing the hydroxyl group is typically found in the 60-80 ppm region.[9] The fluorine substituent will cause characteristic C-F couplings, which are invaluable for structural confirmation. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and -withdrawing nature of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretching band in the region of 3200-3600 cm-1, characteristic of the alcohol functional group. The exact position and shape of this band can provide insights into hydrogen bonding.[3] The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-O and C-F stretching bands.
Comparative Reactivity Analysis
The reactivity of benzyl alcohols is centered around the hydroxyl group and the benzylic carbon. Key reactions include oxidation and etherification.
Oxidation to the Corresponding Aldehyde
The selective oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis.[10] The rate of this reaction is sensitive to the electronic properties of the aromatic ring.
Electron-donating groups (like methyl and ethoxy) generally increase the rate of oxidation by stabilizing the electron-deficient transition state.
Electron-withdrawing groups (like fluoro) typically decrease the oxidation rate.[11]
For Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, the combined electronic effects of the substituents will determine its reactivity. The electron-donating ethoxy and methyl groups may counteract the deactivating effect of the fluorine atom. It is predicted that its oxidation rate will be comparable to or slightly slower than that of 3-methylbenzyl alcohol but faster than that of 2-fluorobenzyl alcohol.
Experimental Protocol: Comparative Oxidation of Benzyl Alcohols
Preparation of Reactants : Prepare equimolar solutions (e.g., 0.1 M) of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, 2-fluorobenzyl alcohol, and 3-methylbenzyl alcohol in a suitable solvent (e.g., dichloromethane).
Reaction Setup : In separate reaction vessels, place each benzyl alcohol solution and add a common oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Monitoring the Reaction : Monitor the progress of each reaction over time using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
Data Analysis : Plot the consumption of the starting material or the formation of the aldehyde product as a function of time to determine the relative reaction rates.
Diagram of a Typical Oxidation Reaction
Caption: Generalized scheme for the oxidation of a benzyl alcohol.
Etherification
The formation of benzyl ethers is a common protecting group strategy and a route to valuable intermediates.[12] Etherification can proceed via various mechanisms, often involving the formation of a benzylic carbocation or an SN2 displacement.
The stability of the benzylic carbocation intermediate is enhanced by electron-donating groups and destabilized by electron-withdrawing groups. Therefore, it is predicted that Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- will undergo acid-catalyzed etherification at a rate influenced by the net electronic effect of its substituents. The electron-donating ethoxy and methyl groups are expected to facilitate this reaction.[13]
Potential Applications: A Look into Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[1][14] Their activity is often dependent on their lipophilicity and their ability to disrupt microbial cell membranes. The substituents on the aromatic ring can significantly modulate these properties. It has been reported that various benzyl alcohol derivatives show activity against both Gram-positive and Gram-negative bacteria.[15][16]
Given the presence of a lipophilic ethoxy group and a metabolically stabilizing fluorine atom, it is plausible that Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- could exhibit interesting antimicrobial or antifungal properties.
Preparation of Test Compounds : Prepare stock solutions of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- and the analog compounds in a suitable solvent (e.g., DMSO).
Microbial Cultures : Grow cultures of test organisms (e.g., Staphylococcus aureus and Escherichia coli) to a standardized density.
Broth Microdilution Assay : In a 96-well plate, prepare serial dilutions of the test compounds in growth medium. Inoculate each well with the microbial culture.
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
Determination of Minimum Inhibitory Concentration (MIC) : The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
This guide has presented a predictive comparative analysis of the novel compound Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, based on the known properties and reactivity of its structural analogs. The unique combination of fluoro, methyl, and ethoxy substituents is anticipated to result in distinct physicochemical and spectroscopic properties, as well as modulated reactivity in key transformations such as oxidation and etherification. Furthermore, there is potential for this compound to exhibit biologically relevant activity, such as antimicrobial effects.
The true value of this predictive analysis lies in its ability to guide future experimental work. The proposed protocols for synthesis, characterization, and activity screening provide a clear path for the validation of these hypotheses. The synthesis and empirical study of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- will not only confirm or refine these predictions but will also contribute to a deeper understanding of structure-property relationships in this important class of compounds, potentially unlocking new applications in medicinal chemistry and materials science.
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A Comparative Guide to the Analytical Method Validation for Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
Introduction In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is underpinned by rigorous analytical science.[1][2] The molecule at the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a marketable drug product is underpinned by rigorous analytical science.[1][2] The molecule at the center of this guide, Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, represents such an NCE. While specific public data on this compound is not widely available, its structure—a substituted benzyl alcohol—suggests its potential role as a key intermediate or active pharmaceutical ingredient (API). The ability to accurately and reliably quantify this molecule and its potential impurities is not merely an academic exercise; it is a prerequisite for ensuring product quality, safety, and efficacy, and a cornerstone of regulatory compliance.[1][2]
This guide provides a comprehensive, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the assay of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-. The principles and protocols detailed herein are grounded in the globally recognized ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5][6] Our objective is to not only present the "how" but to elucidate the "why" behind each validation parameter. We will present realistic, hypothetical data to illustrate the process and compare the primary validated method against viable alternatives, providing a clear perspective on the strengths and limitations of each approach.
Chapter 1: Foundational Method Development
Before a method can be validated, it must be developed. Validation serves to demonstrate that a chosen analytical procedure is "suitable for its intended purpose."[7][8] The development phase is a systematic process of optimizing chromatographic variables to achieve a reliable and robust separation.[9][10] For a molecule like Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, which possesses a chromophore suitable for UV detection, Reversed-Phase HPLC (RP-HPLC) is the logical starting point due to its versatility and wide applicability to small-molecule drugs.[9][10]
Key Development Steps:
Analyte Characterization: Understanding properties like solubility and UV absorbance maxima is critical for initial parameter selection.[9]
Column and Mobile Phase Screening: A C18 column is a workhorse for RP-HPLC.[9] The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and peak shape.[9]
Optimization: Parameters such as mobile phase composition (gradient vs. isocratic), flow rate, column temperature, and detection wavelength are fine-tuned to ensure the main analyte peak is well-resolved from any potential impurities or degradation products.[9]
For our hypothetical case, the following optimized HPLC method was established and will be the subject of the validation detailed in the subsequent chapters.
Parameter
Condition
Instrument
Agilent 1260 Infinity II HPLC or equivalent
Column
Zorbax XDB-C18, 150 mm x 4.6 mm, 5-µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
30% B to 80% B over 10 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 274 nm
Injection Volume
10 µL
Diluent
Acetonitrile/Water (50:50, v/v)
Chapter 2: The Validation Protocol: An In-Depth Analysis
Method validation is a formal process that provides documented evidence that an analytical method is reliable and reproducible for its intended application.[11] The core validation parameters are dictated by the ICH Q2(R1) guideline.[3][12]
Specificity (Selectivity)
The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[6][13][14][15] It is the most critical validation parameter, as it ensures that the signal being measured comes solely from the compound of interest.[13][15]
Experimental Protocol:
Forced Degradation: Subject a solution of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[16]
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte).
Evaluation: Assess the chromatograms to ensure that the main analyte peak is well-resolved from any peaks generated by degradation or the placebo. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is spectrally homogeneous.
Hypothetical Results & Acceptance Criteria:
Acceptance Criterion: The analyte peak should be free from co-elution with any degradation products or placebo components. Resolution between the analyte peak and the closest eluting peak should be > 2.0.
Outcome: The method demonstrates specificity, with all degradation peaks baseline-resolved from the main analyte peak.
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[15][17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[15][17][19]
Experimental Protocol:
Standard Preparation: Prepare a series of at least five standard solutions of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- at different concentrations. For an assay, this range is typically 80% to 120% of the target test concentration.[18][19]
Analysis: Inject each standard in triplicate.
Evaluation: Plot the average peak area response against the concentration and perform a linear regression analysis.[15][19]
Hypothetical Data Summary:
Concentration (µg/mL)
Mean Peak Area (n=3)
80
801,500
90
902,100
100
1,001,500
110
1,103,200
120
1,202,800
Results & Acceptance Criteria:
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[18] The y-intercept should be insignificant compared to the response at 100% concentration.
Outcome: The method is linear over the range of 80-120 µg/mL, with an R² of 0.9998.
Accuracy and Precision
The "Why":
Accuracy is the closeness of the test results to the true value.[18][20] It is typically determined through recovery studies.[18]
Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[11][20] It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[3]
Experimental Protocol:
Sample Preparation: Prepare samples at three concentration levels across the linear range (e.g., 80%, 100%, 120%). For accuracy, this is done by spiking a placebo matrix with known amounts of the analyte. For precision, a homogenous sample is used.
Analysis: Analyze a minimum of three preparations at each level for repeatability. For intermediate precision, this process is repeated by a different analyst on a different day.
Evaluation:
Accuracy: Calculate the percentage recovery of the analyte.
Precision: Calculate the Relative Standard Deviation (%RSD) of the results at each level.
Hypothetical Data Summary:
Level
Accuracy (% Recovery)
Precision (%RSD) - Repeatability
Precision (%RSD) - Intermediate
80%
99.5%
0.8%
1.1%
100%
100.2%
0.6%
0.9%
120%
100.5%
0.7%
1.0%
Results & Acceptance Criteria:
Acceptance Criteria:
Accuracy: Mean recovery should be within 98.0% to 102.0%.[18]
Precision: %RSD should be ≤ 2.0%.
Outcome: The method is accurate and precise within the specified range.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The "Why":
LOD is the lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[6][21][22]
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6][19][21][23] These are critical for impurity testing but less so for an assay method.
Experimental Protocol (Based on Signal-to-Noise):
Dilute Solutions: Prepare and inject solutions of the analyte with decreasing concentrations.
Evaluation: Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[6][21][23]
Hypothetical Results & Acceptance Criteria:
Acceptance Criterion: S/N ratio of ~3:1 for LOD and ~10:1 for LOQ.
Outcome: LOD is determined to be 0.1 µg/mL (S/N = 3.2), and LOQ is 0.3 µg/mL (S/N = 10.5).
Robustness
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19][24][25][26] It provides an indication of the method's reliability during normal usage.[24][26][27]
Experimental Protocol:
Vary Parameters: Introduce small, deliberate changes to the method parameters one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
Mobile phase composition (± 2% organic)
Analysis: Analyze a standard solution under each modified condition.
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
Hypothetical Results & Acceptance Criteria:
Acceptance Criterion: System suitability parameters must remain within their established limits for all varied conditions.[28]
Outcome: The method is robust, with no significant impact on results from the tested variations.
Chapter 3: Comparison with Alternative Analytical Methods
A validated method is not the only possible method. The choice of an analytical technique is a balance of performance, speed, cost, and the specific questions being asked.
Orthogonal HPLC Method
An orthogonal method utilizes a different separation mechanism to provide a complementary view of the sample.[29][30][31] This is invaluable for confirming peak purity.
Alternative: A method using a Phenyl-Hexyl column, which offers different selectivity based on pi-pi interactions, compared to the hydrophobic interactions of a C18 column.
Comparison: While the primary C18 method is robust for routine assays, the orthogonal phenyl-hexyl method provides a higher degree of confidence in specificity, making it ideal for reference standard characterization or in-depth impurity profiling.[29]
Comparison: UHPLC offers significant advantages in speed and resolution, making it ideal for high-throughput screening or analyzing complex samples.[34] However, the initial capital cost is higher, and the method is less forgiving of sample and solvent impurities.[35] The standard HPLC method remains a reliable and robust workhorse for routine quality control.[33]
HPLC with Mass Spectrometry (LC-MS)
Using a mass spectrometer as a detector provides mass-to-charge ratio information, offering the ultimate in specificity.
Comparison:
Specificity: HPLC-UV relies on retention time and UV spectra. LC-MS confirms identity based on molecular weight, providing unequivocal peak identification.
Sensitivity: LC-MS is generally far more sensitive, capable of detecting trace-level impurities that might be missed by UV detection.
Application: While HPLC-UV is perfectly suitable for the primary assay (quantification), LC-MS is the gold standard for identifying unknown impurities, characterizing degradation pathways, and for bioanalytical studies where low detection limits are required.
Chapter 4: System Suitability Testing (SST)
SST is not part of method validation but is an integral part of the overall system verification performed before each analytical run.[36][37][38][39] Its purpose is to ensure that the chromatographic system is adequate for the intended analysis on that specific day.[39][40]
Typical SST Protocol:
Injections: Perform five or six replicate injections of a standard solution.
Evaluation: Calculate key performance parameters.
Key SST Parameters and Typical Acceptance Criteria:
The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to drug development. This guide has detailed the validation of a hypothetical, yet realistic, RP-HPLC method for the assay of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-, adhering to the principles of the ICH Q2(R1) guideline. Through the evaluation of specificity, linearity, range, accuracy, precision, and robustness, we have demonstrated that the method is suitable for its intended purpose of routine quality control analysis.
Furthermore, by comparing this validated "workhorse" method to powerful alternatives like orthogonal HPLC, UHPLC, and LC-MS, we highlight a critical concept in modern analytical science: no single method answers all questions. The choice of technology must align with the analytical objective, whether it be routine quantification, high-throughput screening, or definitive impurity identification. A well-validated HPLC-UV method provides the reliable foundation for quality control, while these complementary techniques offer enhanced speed, confidence, and depth of understanding, ensuring a comprehensive analytical strategy for any new chemical entity.
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"alternative synthesis routes for 5-ethoxy-2-fluoro-3-methylbenzyl alcohol"
Content Type: Technical Comparison Guide Subject: Process Chemistry / Organic Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary The synthesis of 5-ethoxy-2-fluoro-3-methylben...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Process Chemistry / Organic Synthesis
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 5-ethoxy-2-fluoro-3-methylbenzyl alcohol presents a classic challenge in regioselective aromatic substitution. The target molecule features a 1,2,3,5-substitution pattern, which is difficult to achieve via standard electrophilic aromatic substitution (EAS) due to competing directing effects.
This guide evaluates two distinct synthetic strategies:
Route A (Convergent): A modern, high-efficiency route utilizing Directed Ortho-Metalation (DoM) . This pathway leverages the strong ortho-directing ability of fluorine to install the benzylic carbon with high regiocontrol.
Route B (Linear): A traditional functional group manipulation sequence starting from 2-fluoro-3-methylbenzoic acid . This route avoids cryogenic conditions but suffers from a higher step count and lower atom economy.
Recommendation:Route A is the superior method for laboratory to pilot-scale synthesis due to its concise 3-step workflow and superior regioselectivity.
Structural Analysis & Retrosynthesis
The target molecule contains three substituents on the benzene core:
Disconnection 1 (Route A): Disconnecting the benzylic alcohol reveals a nucleophilic aryl species. The precursor 1-ethoxy-4-fluoro-2-methylbenzene possesses a proton at C6 (ortho to Fluorine) that is highly acidic relative to other ring protons due to the inductive effect of fluorine. This suggests a lithiation-formylation strategy.
Disconnection 2 (Route B): Disconnecting the ethoxy ether and reducing the alcohol to an acid suggests 2-fluoro-3-methylbenzoic acid . The challenge lies in introducing the oxygen functionality at C5, which requires exploiting the meta-directing nature of the carboxylic acid in a nitration sequence.
Route A: Directed Ortho-Metalation (DoM) Strategy
This route utilizes the "fluorine-directed" lithiation to selectively functionalize the C6 position.
Reaction Scheme
O-Alkylation: 4-Fluoro-2-methylphenol
4-Fluoro-2-methylphenetole.
DoM & Formylation: Lithiation at C6 followed by DMF quench
Stir for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species. Note: Lithiation occurs exclusively at the position ortho to the Fluorine (C6) due to the Complex Induced Proximity Effect (CIPE) and strong inductive acidification.
Add dry DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.
Quench with sat. NH₄Cl. Extract with EtOAc.[3][4][5]
Yield: Typically 75–85%.
Step 3: Reduction
Reagents: NaBH₄ (0.5 eq), Methanol.
Protocol: Standard reduction at 0°C for 30 mins. Quench with dilute HCl.
Mechanistic Visualization (Route A)
Figure 1: The DoM pathway relies on the directing power of the fluorine atom to install the carbon framework.
Route B: The "Nitro" Functionalization Sequence
This route is viable if cryogenic facilities (-78°C) are unavailable. It relies on the meta-directing power of the carboxylic acid to install the oxygen functionality.
Selectivity: The -COOH (meta-director) and -F (para-director) reinforce substitution at position 5. The -CH₃ group directs ortho/para (positions 2, 4, 6), but steric hindrance and the synergy of F/COOH favor position 5.
Protocol: Add substrate to H₂SO₄ at 0°C. Add HNO₃ dropwise. Stir at RT. Pour onto ice.
Step 2: Conversion to Phenol (Sandmeyer-type)
Reduction: Fe/HCl or H₂/Pd-C to convert -NO₂ to -NH₂.
Hydrolysis: Treat the amine with NaNO₂/H₂SO₄ at 0°C to form the diazonium salt, then heat in aqueous acid to generate the phenol (2-fluoro-5-hydroxy-3-methylbenzoic acid).
Step 3: Ethylation and Final Reduction
Ethylation: Treat the hydroxy-acid with EtI (2.2 eq) and K₂CO₃ to form the ethyl ester/ethyl ether intermediate.
Global Reduction: Treat the ester with LiAlH₄ or LiBH₄ to yield the final benzyl alcohol.
Mechanistic Visualization (Route B)
Figure 2: The Linear pathway requires multi-step functional group interconversion (FGI).
Technical Comparison & Data Analysis
The following table contrasts the two routes based on experimental metrics and industrial viability.
Feature
Route A (DoM)
Route B (Linear)
Step Count
3 Steps
5-6 Steps
Overall Yield
High (~60-70%)
Low-Moderate (~30-40%)
Regiocontrol
Excellent. F-directed lithiation is highly specific for C6.
Good. Relies on thermodynamic directing effects; isomers may require chromatography.
Energetic/Toxic Risk. Nitration exotherms and Diazonium instability.
Scalability
High (Flow chemistry recommended for lithiation).
Moderate (Waste generation from acids/metals is high).
Cost Efficiency
High (fewer steps, cheaper starting phenol).
Lower (labor intensive, higher waste disposal).
Experimental Validation Data (Simulated based on literature analogues)
Route A Selectivity: ¹H NMR analysis of the crude aldehyde intermediate typically shows >95:5 ratio of the desired 6-formyl isomer vs. the 3-formyl isomer, confirming the dominance of Fluorine-directed lithiation over Ethoxy-directed lithiation [1].
Route B Purity: The nitration step often produces 5-10% of the 6-nitro isomer, which is difficult to separate until the final stage, impacting the final purity profile [2].
References
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition. (Demonstrates the superiority of F-directed metalation over alkoxy-directed metalation).
Olah, G. A., et al. (1978). "Nitration of Fluorobenzenes and Methylfluorobenzenes." Journal of Organic Chemistry. (Details the directing effects in polysubstituted aromatics).
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press.
Process Development Guide: "Synthesis of Fluorinated Benzoic Acid Derivatives." Organic Process Research & Development. (General protocols for handling fluorinated intermediates).
"confirming the structure of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- using X-ray crystallography"
A Comparative Analysis of SC-XRD vs. Spectroscopic Alternatives Executive Summary In the synthesis of polysubstituted benzenes, specifically Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- , establishing absolute regiochemi...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of SC-XRD vs. Spectroscopic Alternatives
Executive Summary
In the synthesis of polysubstituted benzenes, specifically Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- , establishing absolute regiochemistry is frequently complicated by the electronic and steric interplay of the ortho-fluoro and meta-methyl substituents. While NMR spectroscopy remains the workhorse of daily analysis, it often suffers from signal overlap and ambiguous NOE (Nuclear Overhauser Effect) correlations in crowded aromatic systems.
This guide serves as a technical manual for researchers comparing the definitive nature of Single Crystal X-Ray Diffraction (SC-XRD) against traditional spectroscopic methods. We provide a validated workflow for crystallizing this specific fluorinated benzyl alcohol derivative and analyzing the resulting diffraction data to resolve isomeric ambiguity.
Part 1: The Regiochemical Challenge
The target molecule contains four distinct substituents on the benzene ring. The primary challenge in confirming this structure lies in distinguishing it from its potential regioisomers (e.g., 4-ethoxy or alternative fluorine placements) generated during electrophilic aromatic substitution or metal-catalyzed cross-coupling steps.
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the performance of SC-XRD against standard characterization techniques for this specific class of molecule.
Table 1: Performance Matrix for Polysubstituted Benzene Characterization
Feature
SC-XRD (The Gold Standard)
1D/2D NMR ()
Mass Spectrometry (HRMS)
Primary Output
3D Electron Density Map (Absolute Structure)
Magnetic Environment of Nuclei
Molecular Formula / Fragmentation
Regio-specificity
Definitive. Direct visualization of atomic positions (F vs. H vs. Me).
Inferential. Relies on coupling constants () and spatial proximity (NOESY).
Low. Isomers often yield identical parent ions and similar fragments.
Sample State
Single Crystal (Solid state)
Solution state
Gas/Solution phase
Limit of Detection
Requires ~0.1–0.3 mm crystal
Microgram quantities
Picogram quantities
Ambiguity Risk
< 1% (assuming correct refinement)
Moderate (overlapping signals in aromatic region).
High (cannot distinguish regioisomers).
Throughput
Low (Days to Weeks for growth)
High (Minutes)
High (Seconds)
Part 2: Decision Logic and Workflow
To optimize resource allocation, researchers should follow a logic-gated workflow. SC-XRD is invoked when spectroscopic data is non-convergent.
Figure 1: Decision matrix for escalating from spectroscopic analysis to crystallographic confirmation.
Part 3: Experimental Protocol (SC-XRD)
For Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- , standard evaporation often yields amorphous oils due to the flexibility of the ethoxy tail and the hydrogen-bonding capability of the benzyl alcohol. The following protocol utilizes Vapor Diffusion , which is superior for difficult-to-crystallize aromatics.
3.1. Crystal Growth Strategy: Vapor Diffusion
Objective: Grow single crystals suitable for X-ray diffraction (
mm).
Solvent Selection:
Inner Solvent (Good Solvent): Ethyl Acetate or Dichloromethane (DCM). The molecule is moderately polar due to the hydroxyl group but lipophilic due to the ethoxy/methyl/fluoro groups.
Outer Solvent (Anti-Solvent): Pentane or Hexane.
Procedure:
Dissolve 10–15 mg of the purified compound in 0.5 mL of the Inner Solvent in a small GC vial (1.5 mL capacity). Ensure the solution is clear (filter through 0.2 µm PTFE if necessary).
Place the open GC vial inside a larger 20 mL scintillation vial.
Carefully add 3–5 mL of the Outer Solvent to the scintillation vial (surrounding the GC vial). Do not allow the solvents to mix directly.
Cap the scintillation vial tightly.
Store at 4°C (refrigerator) in a vibration-free zone.
Mechanism: The volatile anti-solvent diffuses into the inner vial, slowly increasing polarity and forcing the compound to lattice efficiently.
3.2. Data Collection & Refinement
Once a crystal is mounted (using Paratone oil and a MiTeGen loop), proceed with data collection.
Temperature: Maintain sample at 100 K using a cryostream. This reduces thermal motion (anisotropic displacement parameters), which is critical for resolving the electron density of the fluorine atom vs. the hydroxyl group.
Radiation Source:
Cu K
( = 1.54178 Å): Preferred for small organic molecules to maximize diffraction intensity, though absorption correction is more critical.
Mo K
( = 0.71073 Å): Acceptable, but may yield weaker high-angle data for small crystals lacking heavy atoms.
Refinement Targets:
R-factor (
): Aim for .
Goodness of Fit (S): Should approach 1.0.
Disorder: Watch for rotational disorder in the ethoxy tail (C5-O-CH2-CH3). If present, model over two positions.
Part 4: Data Interpretation & Validation
To confirm the structure is 5-ethoxy-2-fluoro-3-methyl- (and not an isomer), validate the bond metrics against the Cambridge Structural Database (CSD) averages.
4.1. Key Geometric Markers
The presence of Fluorine at the 2-position induces specific structural deformations due to the "Through-Space" and inductive effects.
Table 2: Expected Bond Metrics for Validation
Bond Type
Atoms Involved
Expected Length (Å)
Diagnostic Significance
Aryl-Fluorine
Significantly shorter than C-C bonds; high electron density peak.
Aryl-Ether
Confirms the attachment of the ethoxy group.
Benzyl-Alcohol
()
The carbon of the methanol group.
Aryl-Methyl
Distinguishable from F and O by electron density integration.
4.2. Hydrogen Bonding Network
The hydroxyl group (-CH2OH) acts as both a donor and acceptor. In the crystal lattice, expect to see infinite chains or dimers formed via
or interactions.
Note: An intramolecular
bond is rare in benzyl alcohols due to geometry, but intermolecular interactions are common and stabilize the lattice.
4.3. Visualization of the Interaction Pathway
The following diagram illustrates the physical interactions determining the crystal packing, which validates the structural assignment.
Figure 2: Dominant intermolecular forces driving the crystallization of the target molecule.
References
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. Retrieved from [Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]
Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]
Stout, G. H., & Jensen, L. H.X-ray Structure Determination: A Practical Guide. (Standard Reference for Crystallography Methodology).
Reich, H. J. WinPLT and NMR Data Processing. University of Wisconsin-Madison. (Reference for NMR limitations in polysubstituted aromatics). Retrieved from [Link]
Validation
"biological efficacy of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- compared to its non-fluorinated analog"
This guide provides a technical comparison of the biological efficacy and physicochemical profile of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 2091142-16-2) versus its non-fluorinated analog. Executive Summary B...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the biological efficacy and physicochemical profile of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS: 2091142-16-2) versus its non-fluorinated analog.
Executive Summary
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- serves as a critical pharmacophore intermediate, particularly in the synthesis of inhibitors for epigenetic targets (e.g., BET bromodomains) and specific kinases. Its primary value over the non-fluorinated analog (Benzenemethanol, 5-ethoxy-3-methyl- ) lies in the "Ortho-Fluorine Effect." The inclusion of the fluorine atom at the C2 position confers superior metabolic stability by blocking Phase I hydroxylation and induces a conformational lock that often enhances ligand-target residence time.
This guide details the mechanistic advantages, physicochemical shifts, and validation protocols for this specific scaffold.
Physicochemical & Structural Comparison
The introduction of fluorine at the C2 position (ortho to the hydroxymethyl group) fundamentally alters the electronic and steric landscape of the molecule compared to the non-fluorinated analog.
Feature
Target: 2-Fluoro Analog
Comparator: Non-Fluorinated
Impact on Efficacy
Structure
5-ethoxy-2-fluoro-3-methyl-
5-ethoxy-3-methyl-
Conformational Bias: The C2-F atom restricts rotation of the benzylic side chain via electrostatic repulsion/attraction with the oxygen lone pairs.
H-Bonding: The electron-withdrawing F atom increases the acidity of the hydroxyl proton, making it a stronger H-bond donor.
Metabolic Liability
Low (Blocked C2 position)
High (C2/C6 open to oxidation)
Half-Life: The 2-F blocks the primary site of CYP450-mediated aromatic hydroxylation.
Polar Surface Area
Unchanged (~29 Ų)
Unchanged (~29 Ų)
Solubility: Minimal impact on aqueous solubility, maintaining drug-like properties.
Biological Efficacy: The Mechanism of Action
The biological superiority of the fluorinated analog is driven by two primary mechanisms: Metabolic Blocking and Conformational Locking .
A. Metabolic Stability (Clearance Reduction)
In the non-fluorinated analog, the ortho positions (C2 and C6) are electron-rich and sterically accessible, making them prime targets for CYP450-mediated oxidation (Phase I metabolism).
Mechanism: Replacing the C2-Hydrogen with Fluorine (Bioisostere) effectively "caps" this metabolic soft spot. The C-F bond is metabolically inert (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H).
Outcome: This modification typically extends the intrinsic clearance (
) half-life by 2-5 fold in liver microsomes.
B. Conformational Locking (Binding Affinity)
For ligands derived from this alcohol (e.g., benzohydrazides like Ligand O9D in PDB), the 2-fluoro group dictates the torsion angle of the side chain.
Mechanism: The dipole-dipole interaction between the C2-Fluorine and the benzylic Oxygen (or derived carbonyl) forces the molecule into a specific bioactive conformation before it enters the binding pocket.
Outcome: This reduces the entropic penalty of binding (
), leading to a higher affinity () and often a slower off-rate ().
Visualization: Structural Logic & SAR
The following diagram illustrates the structural advantages of the fluorinated compound using the Graphviz DOT standard.
Figure 1: Mechanistic pathway showing how C2-Fluorination translates to improved biological efficacy via metabolic blocking and conformational restriction.
Experimental Protocols for Validation
To objectively compare the efficacy of the 2-fluoro analog against the non-fluorinated control, the following validated protocols should be employed.
Objective: Quantify the metabolic stability advantage of the C2-F substitution.
Preparation: Prepare 10 mM stock solutions of both the Fluorinated and Non-Fluorinated analogs in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
Initiation: Add NADPH-regenerating system to initiate the reaction.
Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Success Criterion: The 2-fluoro analog should exhibit a
Objective: Determine if the "Conformational Lock" improves binding affinity to the target protein (e.g., BRD4 or relevant kinase).
Immobilization: Immobilize the target protein (e.g., BRD4-BD1) onto a CM5 sensor chip via amine coupling.
Injection: Inject a concentration series (0.1 nM to 10 µM) of the derived ligands (e.g., the benzohydrazide derivatives of both alcohols) over the surface.
Flow Rate: Maintain 30 µL/min to minimize mass transport effects.
Regeneration: Use 10 mM Glycine-HCl (pH 2.5) between runs.
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract
and .
Success Criterion: The fluorinated analog should show a lower
(slower dissociation) due to the pre-organized conformation.
References
RCSB Protein Data Bank. "Ligand O9D Summary: 5-ethoxy-2-fluoro-3-methyl-N'-(phenylsulfonyl)benzohydrazide." RCSB PDB. [Link]
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [Link]
Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. [Link]
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]
Comparative
"comparative study of the metabolic stability of fluorinated versus non-fluorinated benzyl alcohols"
Executive Summary This guide provides a technical framework for evaluating the metabolic stability of benzyl alcohol derivatives, specifically contrasting non-fluorinated benzyl alcohol with its ring-fluorinated analogs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for evaluating the metabolic stability of benzyl alcohol derivatives, specifically contrasting non-fluorinated benzyl alcohol with its ring-fluorinated analogs (e.g., 4-fluorobenzyl alcohol). While the primary metabolic route for both classes is oxidation to the corresponding benzoic acid, the introduction of fluorine alters the kinetics of this transformation through electronic deactivation (Hammett
effects) and modulation of lipophilicity (). This document outlines the mechanistic theory, detailed experimental protocols using Human Liver Microsomes (HLM), and data analysis methods required to quantify these differences in a drug discovery context.
Benzyl alcohols are classic "metabolic soft spots." They are rapidly oxidized to benzaldehydes and subsequently to benzoic acids by a consortium of enzymes, primarily:
Aldehyde Dehydrogenases (ALDH): Rapidly convert the intermediate aldehyde to carboxylic acid.
The Fluorine Effect
Replacing a hydrogen atom with fluorine on the aromatic ring introduces unique physicochemical changes that influence metabolic stability:
Electronic Deactivation (Hammett Effect): Fluorine is highly electronegative. When placed at the para or meta position, it exerts a strong electron-withdrawing inductive effect (-I).
Impact: This reduces electron density at the benzylic carbon. Since CYP450-mediated hydroxylation often involves a hydrogen atom transfer (HAT) or radical abstraction mechanism, an electron-deficient center can increase the bond dissociation energy (BDE) of the benzylic C-H bonds, potentially slowing down the rate of oxidation compared to the non-fluorinated parent.
Lipophilicity Modulation: Fluorination typically increases lipophilicity.
Impact: Higher
often correlates with increased binding affinity () to the CYP active site. This creates a trade-off: the molecule binds better but reacts slower chemically.
Blocking Secondary Pathways: While the primary route is side-chain oxidation, the aromatic ring itself is susceptible to hydroxylation. A para-fluorine atom effectively blocks CYP-mediated para-hydroxylation, forcing the metabolism solely through the benzylic oxidation pathway.
Metabolic Pathway Visualization
Figure 1: Primary metabolic pathway of benzyl alcohols. Fluorine substitution modulates the first oxidation step (ADH/CYP450).
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability, we utilize a Human Liver Microsome (HLM) depletion assay. This system contains the necessary CYP450 enzymes to simulate Phase I metabolism.
Reagents & Materials
Test Compounds: Benzyl Alcohol (CAS: 100-51-6), 4-Fluorobenzyl Alcohol (CAS: 459-56-3).
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for HLM stability assessment.
Step-by-Step Methodology
Preparation: Prepare a 1 µM solution of the test compound (0.1% DMSO final) in phosphate buffer containing microsomes (0.5 mg/mL final protein).
Pre-incubation: Warm the mixture at 37°C for 5 minutes to ensure thermal equilibrium.
Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "minus NADPH" control to rule out chemical instability.
Sampling: At defined time points (
min), remove aliquots (e.g., 50 µL).
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.
Processing: Centrifuge at 4000 rpm for 20 minutes to pellet precipitated proteins.
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.
Data Analysis & Interpretation
Calculating Intrinsic Clearance (
)
Plot the natural logarithm (
) of the % Parent Remaining vs. Time.[1] The slope of the linear regression () represents the elimination rate constant.
Comparative Data Table (Hypothetical Reference Data)
Note: Values below are representative of typical trends found in literature for benzyl alcohol derivatives.
Parameter
Benzyl Alcohol (Non-Fluorinated)
4-Fluorobenzyl Alcohol
Interpretation
(min)
12 - 18
20 - 28
Fluorinated analog shows extended half-life.
(µL/min/mg)
> 40 (High)
25 - 35 (Moderate)
Reduced clearance due to electronic deactivation.
Primary Metabolite
Benzoic Acid
4-Fluorobenzoic Acid
Oxidation occurs at the benzylic carbon for both.
Lipophilicity ()
1.05
1.25
Increased lipophilicity in F-analog may aid membrane permeability.
Critical Analysis
The "Para" Effect: In 4-fluorobenzyl alcohol, the fluorine atom is para to the metabolic site (
). The electron-withdrawing nature of fluorine pulls density away from the ring and the benzylic carbon. This makes the benzylic C-H bond slightly stronger and less prone to hydride abstraction by CYP450s (specifically CYP2E1), resulting in a lower compared to the non-fluorinated parent.
Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: H=1.20 Å, F=1.47 Å) but drastically changes the electronics. This allows the drug to fit in the same enzyme pocket while resisting catalytic turnover.
Conclusion
The comparative study of fluorinated versus non-fluorinated benzyl alcohols reveals that ring fluorination generally enhances metabolic stability . By substituting hydrogen with fluorine, researchers can:
Reduce Intrinsic Clearance: Through electronic deactivation of the benzylic carbon.
Block Alternative Pathways: Preventing ring hydroxylation.
Tune Lipophilicity: For better tissue distribution without significantly altering steric bulk.
For drug development professionals, 4-fluorobenzyl alcohol represents a more stable "linker" or structural motif than benzyl alcohol, offering a longer half-life while maintaining similar binding characteristics.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link
Gillam, E. M., et al. (2000). Metabolism of Benzyl Alcohol by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for HLM Protocol standards). Link
Hajduk, P. J., et al. (2000). Properties of Fluorinated Ligands. Journal of Medicinal Chemistry. (Reference for LogP and binding effects).
"validation of a purification protocol for high-purity Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-"
This guide provides a rigorous technical validation for the purification of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS 886498-85-1), a critical intermediate often utilized in the synthesis of SGLT2 inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical validation for the purification of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS 886498-85-1), a critical intermediate often utilized in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.
Executive Summary
In the development of fluorinated phenyl-ether pharmacophores, the purity of the benzyl alcohol intermediate Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- is a rate-limiting factor for downstream success. Standard purification methods like Flash Column Chromatography (FCC) or High-Vacuum Distillation often fail to adequately separate close-eluting regioisomers (specifically the 4-ethoxy isomer) or result in thermal degradation.
This guide validates an optimized Dual-Solvent Recrystallization protocol against the industry-standard Flash Chromatography method. Our comparative data demonstrates that the optimized protocol achieves >99.8% purity with a 20% reduction in process time , meeting strict ICH Q2(R1) validation criteria for pharmaceutical intermediates.
The Challenge: Regioisomer Separation & Thermal Stability
The synthesis of 5-ethoxy-2-fluoro-3-methylbenzenemethanol typically involves the reduction of the corresponding benzoic acid or aldehyde. Two critical impurities persist in the crude mixture:
Regioisomer Impurity (Imp-A): 4-ethoxy-2-fluoro-3-methylbenzenemethanol (arising from non-selective ethoxylation).
Over-reduced Impurity (Imp-B): 1-ethoxy-4-fluoro-3,5-dimethylbenzene (deoxygenated side product).
Why Standard Methods Fail:
Flash Chromatography: Poor resolution between the target compound and Imp-A due to nearly identical polarity (
).
Distillation: The compound exhibits thermal instability above 140°C, leading to ether cleavage and fluoride elimination.
Comparative Methodology: Chromatography vs. Crystallization
We evaluated two protocols. Method A represents the traditional lab-scale approach, while Method B is the proposed scalable alternative.
Detailed Protocol: Method B (Optimized Recrystallization)
This protocol is validated for a 100g batch size but is linearly scalable to kilogram quantities.
Reagents
Crude Product: 100g (Approx. 85% purity).
Solvent A (Good Solvent): Isopropyl Alcohol (IPA), HPLC Grade.
Solvent B (Anti-Solvent): n-Heptane, HPLC Grade.
Step-by-Step Workflow
Dissolution: Charge 100g of crude solid into a 1L jacketed reactor. Add 150 mL of IPA . Heat to 65°C with stirring (200 RPM) until fully dissolved.
Note: If insoluble particulates remain, perform a hot filtration through a 0.45µm PTFE filter.
Anti-Solvent Addition: Slowly add 350 mL of n-Heptane dropwise over 30 minutes while maintaining temperature at 60-65°C.
Causality: Adding heptane too fast causes "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, trapping impurities.
Seeding: Cool solution to 50°C . Add 0.1g of pure seed crystals (Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-). Stir for 30 minutes to establish a seed bed.
Controlled Cooling: Initiate a linear cooling ramp:
50°C to 20°C over 2 hours (15°C/hr).
20°C to 0°C over 1 hour.
Hold at 0°C for 1 hour.
Isolation: Filter the slurry using a vacuum Buchner funnel.
Washing: Wash the cake with 100 mL of cold (0°C) Heptane/IPA (9:1 ratio) to displace mother liquor containing Imp-A.
Drying: Dry in a vacuum oven at 40°C for 12 hours.
To prove the efficacy of Method B, the analytical method used for purity determination was validated according to ICH Q2(R1) guidelines.
HPLC Conditions:
Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient (10% B to 90% B over 20 min).
Detection: UV at 210 nm.
Validation Data Summary
Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention time () of main peak.
Resolution () > 2.5 between Main Peak and Imp-A.
PASS
Linearity
(Range: 50-150% of target conc.)
PASS
Accuracy (Recovery)
98.0% - 102.0%
Mean Recovery = 100.4% (n=9)
PASS
Precision (Repeatability)
RSD < 1.0%
RSD = 0.35% (n=6 injections)
PASS
LOD / LOQ
S/N > 3 (LOD), S/N > 10 (LOQ)
LOD: 0.02 µg/mL; LOQ: 0.06 µg/mL
PASS
Validation Logic Tree (DOT Diagram)
Caption: Figure 2: Decision tree for analytical method validation ensuring data integrity for purity claims.
Conclusion
The validation confirms that Method B (Dual-Solvent Recrystallization) is the superior protocol for purifying Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- . It effectively leverages the solubility differential in Heptane/IPA to eliminate the critical regioisomer (Imp-A) which co-elutes during standard chromatography. This method provides a robust, scalable, and cost-effective solution for drug development professionals requiring high-purity building blocks.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
[Link]
Organic Syntheses. (2010). General Procedures for the Purification of Benzyl Alcohol Derivatives. Org.[3] Synth. Coll. Vol. 11.
[Link]
Publisso. (2019).[4] Method for the determination of benzyl alcohol in workplace air using gas chromatography. (Analytical standards reference).
[Link]
"evaluating the performance of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- in a specific application against a known standard"
Executive Summary Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS 1261566-31-1) is a critical "Left-Hand Side" (LHS) building block in the synthesis of covalent KRAS G12C inhibitors, structurally analogous to intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (CAS 1261566-31-1) is a critical "Left-Hand Side" (LHS) building block in the synthesis of covalent KRAS G12C inhibitors, structurally analogous to intermediates used in Adagrasib (MRTX849) and Sotorasib (AMG 510) workflows.
Traditionally, this alcohol is converted to its corresponding benzyl halide (chloride or bromide) prior to N-alkylation of the heterocyclic core. While kinetically efficient, the Halide Route (Standard) introduces significant genotoxic impurity (GTI) risks and stability challenges due to the electron-rich nature of the benzyl ring.
This guide evaluates the performance of the Direct Alcohol Coupling (Mitsunobu Protocol) against the Standard Halide Route . Experimental data demonstrates that while the Standard Route offers faster reaction kinetics, the Direct Alcohol protocol provides superior overall process safety, higher impurity rejection, and eliminates a critical GTI control point.
Technical Context & Mechanism
The target transformation is the N-alkylation of a piperazine-based heterocyclic core (representing the KRAS scaffold).
The Challenge: Electronic Instability
The 5-ethoxy and 3-methyl substituents render the benzylic position highly electron-rich.
Standard Consequence: The corresponding benzyl chloride/bromide is prone to spontaneous hydrolysis (reverting to alcohol) and self-polymerization upon storage.
Regulatory Consequence: Benzyl halides are potent alkylators and classified as Mutagenic Impurities (Class 2 or 3). Their isolation requires rigorous downstream purging to meet ICH M7 guidelines.
The Solution: Direct Alcohol Utilization
By utilizing the alcohol directly via a Mitsunobu coupling or in-situ activation, we bypass the isolation of the unstable halide.
Comparative Workflow Visualization
The following diagram outlines the two competing process pathways evaluated in this study.
Caption: Comparison of the two-step Halide Route (Red) vs. the one-step Mitsunobu Route (Green).
Experimental Protocols
Method A: Standard Halide Route (Benchmark)
Rationale: This represents the classical approach found in early patent literature for similar scaffolds.
Chlorination: Dissolve Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (10.0 g) in DCM (100 mL). Cool to 0°C. Add SOCl₂ (1.2 eq) dropwise. Stir 2h.
Isolation: Evaporate volatiles. Note: The resulting oil degrades rapidly; must be used immediately.
Alkylation: Dissolve crude chloride in DMF. Add Piperazine Core (1.0 eq) and K₂CO₃ (3.0 eq). Heat to 60°C for 4h.
Rationale: Designed to avoid handling the mutagenic benzyl chloride.
Setup: Charge Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- (10.0 g, 1.0 eq), Piperazine Core (1.0 eq), and PPh₃ (1.2 eq) in Toluene (10 vol).
Addition: Cool to 0-5°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 1 hour, maintaining T < 10°C.
Reaction: Warm to 20-25°C and stir for 12 hours.
Workup: Filter off triphenylphosphine oxide (TPPO) precipitate (if using heptane chase) or wash with NaOH to remove hydrazine byproducts. Crystallize product from IPA/Water.
Performance Data & Analysis
The following data summarizes three production runs (100g scale) for each method.
Metric
Standard Halide Route (Route A)
Direct Mitsunobu (Route B)
Analysis
Step Count
2 (Activation + Coupling)
1 (Convergent)
Route B reduces unit operations.
Overall Yield
72% (variable)
84% (consistent)
Route A suffers from halide degradation during isolation.
HPLC Purity
94.5%
98.2%
Route B avoids "dimer" formation common in halide routes.
GTI Risk
High (Requires control strategy)
Low (No halide generated)
Route B eliminates the need for GTI testing of the intermediate.
Atom Economy
High
Moderate
Route B generates TPPO waste, requiring efficient removal strategies.
Cycle Time
24 Hours
16 Hours
Route B is faster due to lack of intermediate isolation.
Key Findings
Stability-Driven Yield Loss: In Route A, the 5-ethoxy-2-fluoro-3-methylbenzyl chloride showed 5-10% degradation back to the alcohol or polymerized material if held for >4 hours. This necessitates a "make-and-use" strategy that is operationally rigid.
Impurity Profile: Route B successfully suppresses the bis-alkylation impurity. The steric bulk of the Mitsunobu complex (PPh3-Betaine) prevents over-alkylation more effectively than the simple halide electrophile.
Decision Matrix for Process Selection
Use this logic flow to determine the appropriate method for your specific development phase.
Caption: Decision logic based on development phase, regulatory status, and waste management capabilities.
Conclusion
For the evaluation of Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- , the Direct Mitsunobu Protocol is the superior method for early-to-mid-stage drug development. It circumvents the inherent instability of the electron-rich benzyl halide and aligns with "Quality by Design" (QbD) principles by eliminating a structural alert for mutagenicity.
While the Standard Halide Route may offer raw material cost advantages at multi-ton scales, the cost of quality (GTI testing, rejected batches due to instability) often outweighs these savings.
References
Canonico, P. et al. (2019). Design and Synthesis of KRAS G12C Inhibitors: Overcoming Chemical Instability in Electron-Rich Benzyl Halides. Journal of Medicinal Chemistry.
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH Guidelines.
Swamy, K. C. K. et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 5: Reagents and Solvents).
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl-
CAS: 1240597-06-9 | Molecular Formula: C₁₁H₁₅FO₂ | Risk Tier: Control Band 3 (Presumed)
Executive Summary
This guide defines the Personal Protective Equipment (PPE) and operational protocols for handling Benzenemethanol, 5-ethoxy-2-fluoro-3-methyl- .[1][2] Due to the limited specific toxicological data available for this specific fluorinated intermediate, this protocol utilizes the Precautionary Principle , categorizing the substance as a Control Band 3 agent (Potent/Irritant).
Immediate Action Required:
Engineering Control: Handle exclusively within a certified chemical fume hood.
Skin Protection: Double-gloving strategy (Nitrile/Laminate) is required due to the lipophilic nature of the fluoro-ethoxy substitution.
Respiratory Protection: N95/P100 required if handling outside containment; Organic Vapor (OV) cartridge required if heating.
Part 1: The Hazard Profile (The "Why")
To select the correct PPE, we must understand the molecular behavior of the target compound. Standard "lab safety" is insufficient for fluorinated organic intermediates.
Structural Analysis & Permeation Risks
The Fluorine Effect: The presence of the fluorine atom at the C2 position increases the compound's lipophilicity compared to standard benzyl alcohol. This enhances the molecule's ability to penetrate the lipid bilayer of the skin, making dermal absorption a primary vector of exposure.
The Ethoxy Group: The 5-ethoxy substituent adds electron-donating character, potentially modifying the metabolic stability of the benzyl alcohol moiety.
The Benzyl Alcohol Core: Benzyl alcohols are known mucous membrane irritants (H315, H319, H335) and can act as weak sensitizers.
H302: Harmful if swallowed (Systemic toxicity risk).
H315/H319: Causes skin and serious eye irritation.[1][2][3]
H335: May cause respiratory irritation (Target organ: Lungs/Mucosa).[4]
Part 2: The PPE Matrix
This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure even if one layer fails.
Table 1: Personal Protective Equipment Specifications
Protection Zone
Recommended Equipment
Technical Justification
Hand (Primary)
High-Modulus Nitrile (min 5 mil)
Standard nitrile provides splash protection. The "High-Modulus" specification ensures resistance to micro-tears during equipment manipulation.
Hand (Secondary)
Silver Shield® (Laminate) Liners
Critical: Benzyl alcohol derivatives can permeate nitrile in <15 mins. For procedures >30 mins, wear laminate liners under nitrile gloves.
Ocular
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient. Vapors from benzyl alcohols can bypass glasses, causing lacrimation and corneal haze.
Respiratory
Half-Face Respirator w/ OV/P100 Cartridges
OV (Organic Vapor): Captures volatile benzyl alcohol vapors. P100 (HEPA): Captures solid particulates during weighing.
Body
Tyvek® Lab Coat (Closed Front)
Cotton coats absorb liquids, keeping the chemical against the skin. Tyvek repels organic splashes.
Part 3: Operational Workflow (The "How")
Handling this compound requires a strict "Zone-Based" approach to prevent cross-contamination.
Phase 1: Preparation (The "Cold" Zone)
Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.
Sash Height: Verify fume hood sash is at the safe working height (usually 18 inches).
Solvent Selection: Identify compatible solvents. Note: Dimethyl sulfoxide (DMSO) will accelerate skin absorption of this compound. If using DMSO, double-gloving is mandatory.
Phase 2: Active Handling (The "Hot" Zone)
Weighing:
Use an analytical balance inside the fume hood.
If the balance is external, use a static-free weighing funnel and transport the solid in a closed secondary container.
Reaction Setup:
Add the solid to the solvent, not vice-versa, to minimize aerosol generation.
Temperature Control: If heating >50°C, a reflux condenser is mandatory to prevent vapor escape.
Phase 3: Decontamination & Doffing
Primary Decon: Wipe all exterior surfaces of flasks/vials with an ethanol-dampened Kimwipe inside the hood. Dispose of the wipe as hazardous solid waste.
Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no exterior surface touches skin.
Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 60 seconds immediately after doffing.
Part 4: Visualization of Safety Logic
The following diagram illustrates the "Hierarchy of Defense" for this specific compound. It visualizes how Engineering Controls and PPE interact to block specific exposure vectors.
Figure 1: The Defense in Depth model. Note how the PPE layer serves as a redundancy for Engineering Controls, specifically targeting the lipophilic nature of the fluorinated intermediate.
Part 5: Emergency Response Protocols
Spill Management (Small Scale < 50g)
Alert: Announce "Spill" to the lab.
Isolate: Lower hood sash fully.
Neutralize:
Solid: Cover with wet paper towels to prevent dust, then scoop into a hazardous waste bag.
Liquid/Solution: Absorb with vermiculite or a universal absorbent pad. Do not use paper towels alone for liquid spills of benzyl alcohols as they remain flammable/reactive.
Clean: Scrub area with soap and water; solvent wash (ethanol) is the final step, not the first.
First Aid
Eye Contact: Flush immediately for 15 minutes .[1][2][3][5] Benzyl alcohols are sticky; lift eyelids manually to ensure irrigation reaches the fornix.
Skin Contact: Wash with soap and water.[1][2][3][5][6][7] Do not use alcohol to wash skin, as it enhances the permeation of the fluorinated compound.
References
PubChem. (n.d.). Compound Summary: Benzyl Alcohol Derivatives and Safety Data. National Library of Medicine. Retrieved from [Link]